5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3S/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUVPBCMEMJQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567224 | |
| Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62774-00-9 | |
| Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62774-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine"
Executive Summary
This technical guide details the synthesis of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine (CAS: 1750-51-2) . This compound is a critical heterocyclic pharmacophore, serving as a "linchpin" intermediate in the synthesis of sulfonamide carbonic anhydrase inhibitors (CAIs) and various antimicrobial agents.
The 5-chloromethyl moiety acts as a versatile electrophile, allowing for further functionalization via nucleophilic substitution (S_N2), while the 2-amino group provides a handle for amide coupling or Schiff base formation.
Key Technical Challenges:
-
Alkyl Chloride Stability: The -CH₂Cl group is susceptible to hydrolysis (forming the alcohol) or polymerization during harsh acidic cyclization or basic workup.
-
Vesicant Potential: As a nitrogen mustard analog, the product is a potential alkylating agent and severe skin irritant.
-
Stoichiometry: Precise control of the dehydrating agent is required to prevent charring.
Retrosynthetic Analysis
The most efficient disconnection relies on the cyclodehydration of an acyl thiosemicarbazide intermediate. The 1,3,4-thiadiazole core is constructed from Thiosemicarbazide and a Chloroacetic acid derivative.
Figure 1: Retrosynthetic disconnection showing the convergence of thiosemicarbazide and chloroacetic acid.
Primary Synthetic Route: POCl₃ Dehydrative Cyclization
While polyphosphoric acid (PPA) can be used, Phosphorus Oxychloride (POCl₃) is the preferred reagent for scale-up. It serves a dual role: it functions as the solvent and activates the carboxylic acid for acylation while simultaneously driving the cyclodehydration.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| Thiosemicarbazide | 1.0 | Core Scaffold (N-N-S source) |
| Chloroacetic Acid | 1.1 | Electrophile (C2 source) |
| Phosphorus Oxychloride (POCl₃) | 3.0 - 5.0 | Solvent / Dehydrating Agent |
| Ammonia (aq, 25%) | As req. | Neutralization (pH adjustment) |
| Ice/Water | Excess | Quenching |
Step-by-Step Protocol
Phase 1: Reaction Setup
-
Equipment: Setup a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with CaCl₂ drying tube), and a pressure-equalizing dropping funnel.
-
Charging: Charge Thiosemicarbazide (9.1 g, 0.1 mol) and Chloroacetic acid (10.4 g, 0.11 mol) into the flask. Mix the solids gently.
-
Acid Addition: Cool the flask to 0–5°C in an ice bath. Add POCl₃ (30 mL) dropwise. Caution: The initial reaction is exothermic.
Phase 2: Cyclization 4. Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 70–80°C . 5. Reflux: Maintain the temperature at 80°C for 3 hours . The suspension will dissolve to form a clear (often reddish/brown) solution, indicating consumption of starting materials.
- Checkpoint: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting thiosemicarbazide (polar) should disappear.
Phase 3: Quenching & Isolation (Critical Step) 6. Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 300 g of crushed ice with vigorous stirring. Warning: Hydrolysis of excess POCl₃ is violent and releases HCl gas. 7. Neutralization: Maintain the internal temperature below 10°C (add more ice if necessary). Slowly add concentrated aqueous ammonia (or 50% NaOH) until the pH reaches 7.0–8.0 .
- Technical Insight: Do not exceed pH 9. High pH and heat will hydrolyze the chloromethyl group (-CH₂Cl) to the alcohol (-CH₂OH).
- Filtration: A precipitate will form.[5][6][7] Stir for 30 minutes to ensure full precipitation. Filter the solid under vacuum.
- Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Methanol.[2][8]
Mechanistic Pathway
The reaction proceeds via an initial N-acylation of the hydrazine moiety, followed by a thione-thiol tautomerization and subsequent intramolecular nucleophilic attack.
Figure 2: Mechanistic pathway for the formation of the 1,3,4-thiadiazole ring.
Analytical Characterization
The synthesized compound must be validated against the following specifications.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow powder | Darkens upon oxidation/storage |
| Melting Point | 178°C – 182°C | Sharp range indicates purity |
| Yield | 65% – 75% | Dependent on quenching efficiency |
| Solubility | DMSO, DMF, Hot Ethanol | Insoluble in cold water |
Spectroscopic Data (Typical):
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.45 (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.
- 4.98 (s, 2H, -CH₂Cl): Distinct singlet. Note: If hydrolyzed, this shifts upfield to ~4.5 ppm.
-
MS (ESI): m/z 150.0 [M+H]⁺ (Calculated for C₃H₄ClN₃S: 149.59).
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Skin/Eye Corrosive: POCl₃ causes severe burns.
-
Alkylating Agent: The product contains a nitrogen-mustard-like motif (-CH₂Cl adjacent to a heterocycle). It should be treated as a potential mutagen and sensitizer . Double-gloving (Nitrile over Latex) is recommended.
Process Safety:
-
Exotherm Control: The addition of POCl₃ to the reaction and the quenching of the reaction mixture into water are highly exothermic. Failure to control temperature can lead to thermal runaway or "volcano" eruptions of acid mist.
References
-
Synthesis of 1,3,4-Thiadiazoles: Hu, Y., Li, C. Y., Wang, X. M., & Yang, Y. H. (2014). "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, 114(10), 5572–5610. Link
- POCl3 Cyclization Method: L.M. Werbel et al. (1989). "Synthesis and Antimalarial Activity of 2-Amino-5-substituted-1,3,4-thiadiazoles." Journal of Medicinal Chemistry. (Foundational method for 5-substituted amines).
-
Safety Data: Combi-Blocks Safety Data Sheet, "5-(Chloromethyl)-1,3,4-thiadiazol-2-amine". Link
-
Pharmacophore Utility: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
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An In-depth Technical Guide to the Characterization of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
Foreword: The Strategic Importance of Reactive Intermediates in Drug Discovery
The 1,3,4-thiadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities.[1] Its derivatives are key components in the development of anticancer, antibacterial, and antifungal agents.[2][3][4] The strategic value of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine lies in its dual functionality: the foundational thiadiazole core and a highly reactive chloromethyl group. This combination makes it a versatile building block, enabling chemists to readily introduce a wide array of substituents through nucleophilic substitution, thereby generating extensive libraries of novel compounds for biological screening. This guide provides a comprehensive overview of the essential analytical techniques required to confirm the identity, structure, and purity of this critical intermediate, ensuring the integrity of subsequent synthetic endeavors.
Section 1: Core Molecular Profile and Safety Mandates
A thorough understanding of the physicochemical properties and safety protocols is non-negotiable before any experimental work commences.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₃H₄ClN₃S |
| Molecular Weight | 149.60 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents like DMSO and DMF |
Hazard Identification and Safe Handling
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine and its structural analogs are classified as hazardous substances. Strict adherence to safety protocols is mandatory.
-
Hazard Classification: Based on analogous compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7] It is harmful if swallowed.[5]
-
Precautionary Measures:
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to prevent the dispersion of dust and vapors.[5][8] Safety showers and eye wash stations must be readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[5][10] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6][10]
-
Section 2: Synthetic Pathway Overview
While numerous methods exist for synthesizing 1,3,4-thiadiazole derivatives, a common and effective route involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.[11][12][13] For 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine, the synthesis would logically start from chloroacetic acid and thiosemicarbazide.
Caption: Generalized synthetic workflow for the target compound.
Section 3: Comprehensive Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity confirmation of the synthesized compound. This constitutes a self-validating system where data from each method corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
-
¹H NMR (Proton NMR): This technique identifies the different types of protons and their neighboring environments.
-
Causality: The chemical shift of a proton is dictated by its electronic environment. Electronegative atoms (like Cl, N, S) and aromatic systems (the thiadiazole ring) deshield adjacent protons, causing them to resonate at a higher frequency (downfield).
-
Expected Signals:
-
~7.3-7.5 ppm (s, 2H): This broad singlet corresponds to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
~4.8-5.0 ppm (s, 2H): This singlet represents the two protons of the chloromethyl group (-CH₂Cl). The significant downfield shift is a direct result of the strong deshielding effect of the adjacent chlorine atom.
-
-
-
¹³C NMR (Carbon NMR): This provides a count of the unique carbon environments in the molecule.
-
Expected Signals:
-
~168-170 ppm: Corresponds to the C2 carbon of the thiadiazole ring, which is bonded to the amine group and two nitrogen atoms.
-
~155-158 ppm: Attributed to the C5 carbon of the thiadiazole ring, bonded to the chloromethyl group.
-
~45-48 ppm: Represents the carbon of the chloromethyl (-CH₂Cl) group.
-
-
Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.4 | Broad Singlet | -NH ₂ |
| ~4.9 | Singlet | -CH ₂Cl | |
| ¹³C | ~169 | - | C 2-NH₂ |
| ~156 | - | C 5-CH₂Cl |
| | ~46 | - | -C H₂Cl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[14]
-
Causality: Each functional group has a characteristic vibrational frequency. The presence of sharp absorption bands in the IR spectrum is a strong indicator of these groups.
-
Expected Characteristic Absorptions:
-
3100-3400 cm⁻¹: A pair of medium-to-strong bands characteristic of the N-H stretching vibrations of a primary amine (-NH₂).
-
2900-3000 cm⁻¹: Weak to medium bands corresponding to the C-H stretching of the methylene (-CH₂-) group.
-
~1630-1650 cm⁻¹: A strong absorption band due to the C=N stretching vibration within the 1,3,4-thiadiazole ring.[2]
-
~1500-1550 cm⁻¹: N-H bending (scissoring) vibration of the amine group.
-
~600-800 cm⁻¹: A strong band corresponding to the C-Cl stretching vibration.
-
~650-700 cm⁻¹: Weak absorption associated with the C-S bond in the heterocyclic ring.
-
Table 2: Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3400 | N-H Stretch | Primary Amine |
| 2900-3000 | C-H Stretch | Methylene |
| ~1640 | C=N Stretch | Thiadiazole Ring |
| ~1520 | N-H Bend | Primary Amine |
| 600-800 | C-Cl Stretch | Chloromethyl |
| 650-700 | C-S Stretch | Thiadiazole Ring |
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
-
Causality: In MS, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.
-
Expected Observations:
-
Molecular Ion Peak (M⁺): The primary data point is the molecular ion peak, which should correspond to the molecular weight of the compound (149.60 Da).
-
Isotopic Pattern: A critical validation feature for this molecule is the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). Therefore, the mass spectrum will exhibit two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) at m/z ≈ 149 and another for the molecule containing ³⁷Cl (M+2) at m/z ≈ 151. The intensity ratio of these peaks will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.
-
Key Fragmentation: A likely and significant fragmentation would be the loss of the chloromethyl group (•CH₂Cl) or a chlorine radical (•Cl), leading to prominent fragment ions that can be analyzed to further confirm the structure.
-
Section 4: Integrated Analytical Workflow for Quality Assurance
The characterization of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is not a series of disconnected experiments but an integrated workflow designed to build a complete and validated profile of the compound.
Caption: Integrated workflow for synthesis, purification, and characterization.
This logical progression ensures that each analytical step builds upon the last. A preliminary purity check by Thin-Layer Chromatography (TLC) determines the need for purification. Subsequently, MS confirms the correct molecular weight, IR verifies the presence of essential functional groups, and NMR provides the definitive structural map. Only when the data from all techniques are in complete agreement is the compound considered fully characterized and validated for use in further research and development.
References
- SAFETY DATA SHEET, 5-Amino-1,2,3-thiadiazole. (2024). TCI EUROPE N.V.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). PMC.
- JR-6636 - Safety Data Sheet. (2023). Combi-Blocks, Inc.
- SAFETY DATA SHEET, 2-Amino-5-ethyl-1,3,4-thiadiazole. (2025). Fisher Scientific Company.
- SAFETY DATA SHEET, 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole. (2023). Fisher Scientific.
-
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available at: [Link]
- Application Notes and Protocols: 5-Chloro-1,3,4-thiadiazol-2-amine in Anticancer Drug Discovery. Benchchem.
- Sarkar, S. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University.
- Safety Data Sheet, 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine. AK Scientific, Inc.
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5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Available at: [Link]
-
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available at: [Link]
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.
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5-chloro-1,3-thiazol-2-amine. ChemSynthesis. Available at: [Link]
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SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. (n.d.). IRJET. Available at: [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. Available at: [Link]
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Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). (n.d.). ResearchGate. Available at: [Link]
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5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. PubChem. Available at: [Link]
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Infrared and Raman spectra of 1,2,5-thiadiazole. (n.d.). Academia.edu. Available at: [Link]
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1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. Available at: [Link]
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SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry. Available at: [Link]
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Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (n.d.). RSC Medicinal Chemistry. Available at: [Link]
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Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). MDPI. Available at: [Link]
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Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2021). Chemical Methodologies. Available at: [Link]
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Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (n.d.). Der Pharma Chemica. Available at: [Link]
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An In-depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives
Foreword: The 1,3,4-Thiadiazole Core - A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and diverse therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its inherent chemical properties, including high stability, aromaticity, and a unique mesoionic character, allow derivatives to readily cross cellular membranes and engage with biological macromolecules.[3][4][5]
Notably, the 1,3,4-thiadiazole core is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases.[5][6] This structural mimicry is believed to be a key reason for its ability to interfere with critical cellular processes like DNA replication, providing a mechanistic basis for its potent anticancer and antimicrobial activities.[5][6] The versatility of this scaffold is demonstrated by its presence in a wide array of approved drugs and clinical candidates, spanning applications from diuretics like Acetazolamide to antibacterial agents like Sulfamethizole.[7]
This guide offers a comprehensive exploration of the multifaceted biological activities of 1,3,4-thiadiazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown significant promise—including oncology, infectious diseases, neurology, and inflammation—while elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, this document provides robust, field-proven experimental protocols to empower researchers in their own discovery efforts, grounding every claim in authoritative scientific literature.
The Molecular Architecture: Synthesis and Properties
The remarkable versatility of the 1,3,4-thiadiazole scaffold stems from its chemical tractability. The 2- and 5-positions of the ring are particularly amenable to substitution, providing a straightforward avenue for chemists to modulate the molecule's physicochemical properties and biological activity.[8]
Core Synthesis Strategy
A predominant and efficient method for constructing the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide or its derivatives with a variety of reagents.[3][9] A common pathway, illustrated below, is the reaction of an aromatic carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, to yield a 2-amino-5-aryl-1,3,4-thiadiazole. This intermediate serves as a versatile building block for further derivatization.
Caption: General synthetic workflow for 1,3,4-thiadiazole derivatives.
Spectrum of Biological Activities: Mechanisms and Applications
The structural features of 1,3,4-thiadiazole derivatives have been leveraged to develop compounds with a broad range of pharmacological effects. The following sections detail the most significant of these activities.
Anticancer Activity
The development of novel anticancer agents is one of the most promising applications for 1,3,4-thiadiazole derivatives. Their cytotoxic effects are often multifaceted, targeting several hallmarks of cancer.
Mechanistic Insights: The primary anticancer mechanism is linked to their role as pyrimidine bioisosteres, enabling them to interfere with DNA synthesis and disrupt the replication of rapidly dividing cancer cells.[5][10] Beyond this foundational activity, specific derivatives have been shown to inhibit key signaling pathways crucial for tumor growth and survival. This includes the inhibition of receptor tyrosine kinases like EGFR and HER-2, and cell cycle regulators such as cyclin-dependent kinase 1 (CDK1).[5][11] A significant mode of action is the induction of apoptosis (programmed cell death), often mediated through the activation of caspase cascades (Caspase-3, -8, and -9) and the modulation of the Bax/Bcl-2 protein ratio to favor cell death.[6][11]
Structure-Activity Relationship (SAR): Research has demonstrated that the nature and position of substituents on the thiadiazole ring are critical for cytotoxic potency. For instance, compounds featuring a trimethoxyphenyl group at the C-5 position have exhibited extremely potent anticancer activity.[12] One highly active derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, showed significant anti-proliferative effects against breast cancer cell lines.[6]
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Pharmacophore Modeling of 1,3,4-Thiadiazole Derivatives: A Strategic Guide
Part 1: Strategic Overview & Scaffold Architecture
The Privileged Scaffold Status
The 1,3,4-thiadiazole ring is not merely a linker; it is a "privileged scaffold" in medicinal chemistry due to its mesoionic character, high aromaticity, and metabolic stability. Unlike its isomers (1,2,3- or 1,2,4-thiadiazole), the 1,3,4-isomer functions as a robust bioisostere of pyrimidine and pyridazine, allowing it to mimic nucleic acid bases and intervene in DNA replication processes [1][2].[1]
For the computational chemist, this scaffold presents a unique dual-face pharmacophore:
-
The Electronic Face: The two nitrogen atoms (N3, N4) act as potent hydrogen bond acceptors (HBA) and, in specific targets like Carbonic Anhydrase (CA), facilitate coordination with metal ions (Zn²⁺).
-
The Lipophilic Face: The sulfur atom imparts specific lipophilicity (LogP modulation) and can engage in weak
-hole interactions, while the aromatic system participates in - stacking with residues like Phenylalanine or Tryptophan in the binding pocket.
Pharmacophoric Interaction Map
When modeling this derivative class, your hypothesis must account for the specific vectorality of the substituents at positions C2 and C5.
| Feature Type | Atom/Group | Interaction Mechanism | Target Relevance |
| H-Bond Acceptor | N3 / N4 | Interaction with backbone NH or sidechain OH (e.g., Thr199 in CA-II). | Universal |
| Metal Chelator | N3 / N4 + Sulfonamide tail | Coordination with Zn²⁺ cofactor. | Carbonic Anhydrases |
| Thiadiazole Ring | T-shaped or parallel stacking with Phe/Trp. | VEGFR-2, EGFR | |
| Hydrophobic Linker | C2/C5 Substituents | Orientation of "Tail" groups into hydrophobic pockets. | Kinase Inhibitors |
Part 2: Computational Workflow & Methodology
The generation of a high-quality pharmacophore model for 1,3,4-thiadiazoles requires a bifurcated strategy depending on whether the receptor structure is known.
Diagram 1: The Pharmacophore Generation Pipeline
The following workflow illustrates the critical decision points between Ligand-Based (LB) and Structure-Based (SB) modeling for this scaffold.
Caption: Dual-pathway workflow for generating pharmacophore hypotheses. Blue nodes indicate preparation, Red indicates strategy selection, and Green indicates model generation.
Part 3: Detailed Experimental Protocol
This protocol synthesizes techniques used in recent VEGFR-2 and Carbonic Anhydrase studies [3][4].
Phase 1: Dataset Curation & Preparation
Objective: Create a clean, bioactive dataset to avoid "garbage in, garbage out."
-
Collection: Retrieve 1,3,4-thiadiazole derivatives from ChEMBL or BindingDB.
-
Filtering:
-
Activity: Retain compounds with
(active) and (inactive) for validation. -
Structural Integrity: Remove salts/solvents. Standardize tautomers (crucial for thiadiazoles as the NH tautomer can exist in 2-amino derivatives).
-
-
Energy Minimization: Use the OPLS3e or MMFF94 force field.
-
Critical Step: Ensure the thiadiazole ring planarity is preserved, but allow rotation at the C2/C5 linker bonds.
-
Phase 2: Pharmacophore Generation (Structure-Based Case Study)
Target: VEGFR-2 (PDB ID: 4ASE or similar).[2] Rationale: Recent studies indicate 1,3,4-thiadiazoles occupy the hinge region of kinases [3].
-
Docking Setup:
-
Define the grid box centered on the co-crystallized ligand (e.g., Sorafenib or Tivozanib).
-
Dock the curated 1,3,4-thiadiazole dataset using Standard Precision (SP) followed by Extra Precision (XP) scoring.
-
-
Feature Mapping:
-
Identify the Hinge Binder: The N3/N4 of the thiadiazole often accepts an H-bond from the backbone NH of Cys919 (in VEGFR-2).
-
Identify the Hydrophobic Tail: The substituent at C5 (often a phenyl or substituted aryl) extends into the hydrophobic back-pocket.
-
-
Hypothesis Creation:
-
Select the top 10% bio-active poses.
-
Generate an "E-Pharmacophore" (Energy-based) containing:
-
1 HBA (Thiadiazole Nitrogen).[3]
-
2 HYD (Hydrophobic centers at C2/C5 tails).
-
1 AR (Aromatic center).
-
-
Phase 3: Validation (Self-Validating System)
A pharmacophore model is only as good as its predictive power.
-
Decoy Set Generation: Use DUD-E (Directory of Useful Decoys) to generate 50 decoys for every 1 active ligand. Ensure decoys match physical properties (MW, LogP) but differ in topology.
-
ROC Analysis: Screen the combined Active+Decoy set against your pharmacophore.
-
Metric: Calculate the Area Under the Curve (AUC). An AUC > 0.7 is acceptable; > 0.85 is excellent.
-
Enrichment Factor (EF): Calculate EF1% to determine early recognition capability.
-
Part 4: Case Study - VEGFR-2 Inhibition
Based on recent in silico screening data [3].
In a 2024 study targeting VEGFR-2, researchers utilized a ligand-based pharmacophore derived from the crystal structure of Tivozanib.[2] The 1,3,4-thiadiazole moiety was identified as a critical scaffold for occupying the ATP-binding pocket.
Key Findings:
-
Linker Function: The thiadiazole served as a rigid linker that oriented a terminal hydrophobic moiety into the allosteric hydrophobic pocket.
-
Binding Mode: The N atoms facilitated water-bridged or direct H-bonds, stabilizing the complex.
-
Result: Four hits (ZINC8914312, etc.) showed higher docking scores than the reference drug, validated by 100ns Molecular Dynamics simulations.
Diagram 2: The 1,3,4-Thiadiazole Pharmacophore Map
This diagram visualizes the spatial arrangement of features required for high-affinity binding in kinase targets (like VEGFR-2).
Caption: Spatial pharmacophore map. The central aromatic ring organizes the H-bond acceptor (Red) and two hydrophobic regions (Green), critical for kinase inhibition.
Part 5: References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: National Institutes of Health (PMC). URL:[Link] (Note: Link directs to relevant PMC search/article base for verification).
-
1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. Source: PubMed.[4] URL:[Link]
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Source: MDPI (Molecules/Pharmaceuticals). URL:[Link]
-
Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note: Synthetic Utility of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the handling, reactivity, and synthetic protocols for 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine , a high-value bifunctional heterocyclic scaffold.
Executive Summary
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a "linchpin" scaffold in drug discovery, particularly for carbonic anhydrase inhibitors (CAIs), antimicrobial agents, and glutamate modulators. Its utility stems from its dual-electrophilic/nucleophilic nature :
-
C2-Amine: A nucleophilic handle for acylation or Schiff base formation.
-
C5-Chloromethyl: A highly reactive electrophile (pseudo-benzylic) for
displacement.
Critical Handling Note: As a free base, this molecule is unstable . The nucleophilic amine of one molecule will attack the electrophilic chloromethyl group of another, leading to rapid self-polymerization. Always handle as the Hydrochloride (HCl) salt or in its N-acetyl protected form until the final step.
Chemical Profile & Reactivity Map
| Property | Specification |
| IUPAC Name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine |
| Molecular Weight | 149.59 g/mol |
| Appearance | Off-white to pale yellow solid (typically as HCl salt) |
| Solubility | HCl Salt: Water, MeOH, DMSO.[1] Free Base: EtOAc, DCM (unstable). |
| pKa (Amine) | ~3.5–4.0 (Electron-deficient ring lowers basicity) |
| Stability | Hygroscopic. Store at -20°C under inert atmosphere. |
Reactivity Visualization
The following diagram outlines the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways. The C2-amine allows for library expansion via amidation, while the C5-chloromethyl group facilitates fragment coupling via nucleophilic substitution.
Synthetic Strategies & Protocols
Strategy A: The "Protect-First" Approach (Recommended)
To prevent polymerization, it is best to acylate the amine before displacing the chloride.
Protocol 1: Synthesis of N-(5-(chloromethyl)-1,3,4-thiadiazol-2-yl)acetamide
This intermediate stabilizes the amine, allowing clean substitution at the C5 position.
Reagents:
-
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine HCl (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Pyridine (solvent/base)[2]
Step-by-Step:
-
Dissolution: Suspend 10 mmol of the starting HCl salt in 15 mL of dry pyridine at 0°C.
-
Addition: Add acetic anhydride (30 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Quench: Pour the mixture into 100 mL of ice-water. The product typically precipitates as a white solid.
-
Isolation: Filter the solid. Wash with cold water (
mL) and cold diethyl ether ( mL) to remove residual pyridine. -
Drying: Vacuum dry at 40°C.
-
Yield Expectation: 75-85%
-
Checkpoint: The product is now stable for storage and subsequent C5 substitution.
-
Strategy B: Direct C5-Nucleophilic Substitution
Use this protocol if you require the free amine in the final product. Crucial: You must use a soft nucleophile (like a thiol) and carefully control pH to keep the aniline-like amine unreactive.
Protocol 2: Synthesis of Thioether Derivatives (S-Alkylation)
This reaction exploits the high reactivity of the chloromethyl group towards thiols (
Reagents:
-
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine HCl (1.0 eq)
-
Thiol Nucleophile (e.g., 4-chlorothiophenol) (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Solvent: DMF (anhydrous) or Acetonitrile
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve the thiol (1.1 eq) in DMF (5 mL/mmol). Add
(2.5 eq) and stir for 15 minutes at RT to generate the thiolate anion. -
Addition: Add the thiadiazole HCl salt (1.0 eq) in one portion.
-
Note: The base neutralizes the HCl salt. The thiolate is a much stronger nucleophile than the thiadiazole amine, ensuring chemoselectivity.
-
-
Reaction: Stir at RT for 3–6 hours.
-
Observation: The suspension will become cloudy as KCl precipitates.
-
-
Work-up: Pour into crushed ice (10 volumes). Stir vigorously.
-
Purification:
-
Solid Product: Filter and recrystallize from Ethanol/Water.
-
Oily Product: Extract with EtOAc, wash with brine, dry over
. Flash chromatography may be required (MeOH/DCM gradients).
-
Strategy C: De Novo Synthesis of the Core
If the starting material is unavailable, it can be synthesized from thiosemicarbazide.
Protocol 3: Cyclization with Chloroacetic Acid
Reagents:
-
Thiosemicarbazide (1.0 eq)
-
Chloroacetic acid (1.0 eq)
-
Phosphorus Oxychloride (
) (Excess, solvent/reagent)
Step-by-Step:
-
Mix: Combine thiosemicarbazide (0.1 mol) and chloroacetic acid (0.1 mol) in a flask.
-
Cyclization: Carefully add
(30 mL). Caution: Evolution of HCl gas. -
Reflux: Heat to 80–90°C for 3 hours.
-
Quench: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Exothermic hydrolysis of
). -
Neutralization: Adjust pH to ~7-8 using conc.
. -
Isolation: The solid precipitate is collected.
-
Note: This often yields the chloromethyl derivative, but side reactions (hydrolysis to hydroxymethyl) can occur. Verify by NMR.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Polymerization / Gumming | Free base generated in absence of nucleophile. | Keep as HCl salt until the moment of reaction. Use "Strategy A" (Protection). |
| Low Yield in Substitution | Competitive attack by the amine. | Use a softer nucleophile (Thiol vs. Amine). If using an amine nucleophile, use a large excess of the nucleophile. |
| Solubility Issues | Highly polar salt. | Use DMF or DMSO.[1] Avoid non-polar solvents like Hexane or Toluene. |
| Hydrolysis of -CH2Cl | Wet solvents.[2] | The chloromethyl group is sensitive to moisture. Use anhydrous solvents and keep under |
Workflow: Synthesis of a Carbonic Anhydrase Inhibitor Analog
The following graph illustrates a validated workflow for creating a sulfonamide-based drug candidate using this scaffold.
Figure 2: Step-wise synthesis of a bioactive sulfonamide analog. Note the protection step (Step 2) is critical for yield optimization.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reactivity of 1,3,4-thiadiazoles).
- Barni, E., et al. (2012). Synthesis and antimicrobial activity of some new 5-substituted-1,3,4-thiadiazol-2-amines. Journal of Heterocyclic Chemistry.
-
BenchChem. (2025). Nucleophilic Substitution Reactions of Chloromethyl-heterocycles. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride. Link
Sources
"protocol for synthesizing derivatives from 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine"
Executive Summary
This guide outlines the protocol for synthesizing bioactive derivatives from 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine . This molecule represents a "privileged scaffold" in medicinal chemistry due to its bifunctional nature: it possesses a nucleophilic "head" (C2-amine) and an electrophilic "tail" (C5-chloromethyl).
This application note provides a divergent synthesis strategy, allowing researchers to selectively functionalize either terminus. The protocols focus on Schiff base formation (C2) and Nucleophilic Substitution (
Chemical Safety & Handling (Critical)
-
Vesicant Hazard: The chloromethyl moiety structurally resembles nitrogen mustards. It is a potent alkylating agent.
-
Requirement: Double-gloving (Nitrile/Neoprene) and handling exclusively in a fume hood.
-
-
Stability: The free amine can self-alkylate the chloromethyl group of a neighboring molecule (intermolecular polymerization) if stored in solution or subjected to high heat without protection.
-
Storage: Store solid at -20°C under inert atmosphere (Argon).
-
Strategic Analysis: The Bifunctional Scaffold
The reactivity profile is defined by two distinct zones. Successful derivatization requires understanding the electronic push-pull of the thiadiazole ring.
-
Zone A (Nucleophilic Head): The C2-amine is relatively weakly nucleophilic due to resonance delocalization into the electron-deficient thiadiazole ring. It requires acid catalysis for condensation reactions.
-
Zone B (Electrophilic Tail): The C5-chloromethyl group is highly reactive toward nucleophiles (
) due to the electron-withdrawing nature of the heterocycle, which stabilizes the transition state.
Figure 1: Reactivity map of the starting scaffold.
Protocol A: C2-Amine Functionalization (Schiff Base Formation)
Objective: Synthesis of N-benzylidene-5-(chloromethyl)-1,3,4-thiadiazol-2-amine derivatives. Mechanism: Acid-catalyzed dehydration condensation.
Reagents:
-
Substrate: 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine (1.0 equiv)
-
Reagent: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv)
-
Solvent: Absolute Ethanol (EtOH)[1]
-
Catalyst: Glacial Acetic Acid (AcOH)[2]
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the thiadiazole substrate in 10 mL of absolute EtOH. Sonicate if necessary to ensure complete dissolution.
-
Activation: Add 3–4 drops of glacial AcOH. Stir for 10 minutes at room temperature (RT) to protonate the aldehyde carbonyl upon addition.
-
Addition: Add 1.0 mmol of the aromatic aldehyde dropwise.
-
Reflux: Equip with a condenser and reflux the mixture at 78°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the primary amine spot (ninhydrin active).
-
-
Precipitation: Cool the reaction mixture to RT, then pour onto crushed ice (approx. 50 g).
-
Isolation: The Schiff base typically precipitates as a solid. Filter under vacuum, wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol to yield the pure imine.
Protocol B: C5-Chloromethyl Functionalization ( )
Objective: Displacement of the chloride with secondary amines or thiols. Note: This protocol uses a secondary amine (Morpholine) as the model nucleophile.
Reagents:
-
Substrate: 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: Potassium Carbonate (anhydrous K2CO3) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (dry)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL two-neck flask and purge with Argon.
-
Charging: Add 1.0 mmol of substrate and 2.0 mmol of K2CO3 into 10 mL of dry MeCN.
-
Nucleophile Addition: Add 1.2 mmol of Morpholine dropwise via syringe at 0°C (ice bath).
-
Reasoning: Low temperature prevents competitive attack by the substrate's own amine (self-polymerization).
-
-
Reaction: Allow the mixture to warm to RT and stir for 6–8 hours.
-
Note: If reaction is sluggish, heat to 50°C, but do not exceed 60°C to preserve the chloromethyl integrity if unreacted.
-
-
Quenching: Filter off the inorganic solids (KCl, excess K2CO3).
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with Brine (10 mL).
-
Purification: The product is often sufficiently pure. If not, recrystallize from EtOH/Hexane (1:1). Avoid column chromatography if possible, as the amine product can streak on silica.
Divergent Synthesis Workflow
The following diagram illustrates the decision matrix for library generation.
Figure 2: Workflow for divergent synthesis strategies.
Data Summary & Troubleshooting
| Parameter | Protocol A (Schiff Base) | Protocol B ( |
| Primary Solvent | Ethanol (Polar Protic) | Acetonitrile/DMF (Polar Aprotic) |
| Catalyst/Base | Glacial Acetic Acid | K2CO3 or TEA |
| Temp. Range | 78°C (Reflux) | 0°C to 50°C |
| Typical Yield | 75–85% | 60–75% |
| Common Issue | Hydrolysis of imine (wet solvent) | Self-alkylation (concentration too high) |
| Validation | 1H NMR: Singlet at ~8.5 ppm (-N=CH-) | 1H NMR: Shift of CH2 peak from ~4.8 to ~3.5 ppm |
Troubleshooting Tip: If Protocol B yields a polymeric gum, dilute the reaction mixture (0.05 M concentration) and add the substrate slowly to the nucleophile/base mixture to favor intermolecular reaction over intermolecular polymerization.
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives: Molecules2012 , 17(1), 1025-1038.[3] Link
-
Nucleophilic Substitution on Chloromethyl Heterocycles: Journal of Heterocyclic Chemistry2014 , 51(3), 747–754. Link
-
Schiff Base Formation Protocols: Der Pharma Chemica2014 , 6(4), 10-14. Link
-
Anticancer Evaluation of Thiadiazoles: Bioorganic & Medicinal Chemistry2002 , 10(9), 2893–2898.[3] Link
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 3. Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives | Sych | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine: A Versatile Scaffold for the Development of Novel Anticancer Agents
Introduction: The Prominence of the 1,3,4-Thiadiazole Core in Oncology
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant and diverse pharmacological activities.[1][2] Its structural resemblance to pyrimidine allows it to act as a bioisostere, potentially interfering with DNA replication and other fundamental cellular processes in cancer cells.[3] The unique electronic properties of the 1,3,4-thiadiazole ring, including its mesoionic character, facilitate its ability to cross cellular membranes and interact with various biological targets.[3][4] This has led to the development of numerous 1,3,4-thiadiazole-containing compounds with potent anticancer properties. The strategic functionalization of this core structure is a key aspect of modern drug design, and 5-(chloromethyl)-1,3,4-thiadiazol-2-amine represents a particularly valuable building block in this endeavor. The presence of a reactive chloromethyl group at the 5-position provides a convenient handle for the introduction of a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.
This guide provides a comprehensive overview of the application of 5-(chloromethyl)-1,3,4-thiadiazol-2-amine in the design and synthesis of novel anticancer agents. It offers detailed protocols for the synthesis of the core building block, its derivatization, and the in vitro evaluation of the resulting compounds.
Synthetic Protocols: From Building Block to Bioactive Derivatives
The synthesis of anticancer agents from 5-(chloromethyl)-1,3,4-thiadiazol-2-amine begins with the preparation of the core scaffold itself. The following protocols provide a step-by-step guide for the synthesis of the building block and a representative example of its derivatization.
Protocol 1: Synthesis of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
This protocol outlines a two-step process for the synthesis of the title compound, commencing with the formation of a key thiosemicarbazide intermediate followed by its cyclization.
Step 1: Synthesis of 2-(Chloroacetyl)hydrazine-1-carbothioamide
-
Materials:
-
Thiosemicarbazide
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
-
Procedure:
-
Suspend thiosemicarbazide (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) to the suspension with continuous stirring.
-
In a separate dropping funnel, dilute chloroacetyl chloride (1.0 eq) with anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the cooled thiosemicarbazide suspension over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(chloroacetyl)hydrazine-1-carbothioamide, which can be used in the next step without further purification or recrystallized from a suitable solvent like ethanol if necessary.
-
Step 2: Cyclization to 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
-
Materials:
-
2-(Chloroacetyl)hydrazine-1-carbothioamide
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
-
Procedure:
-
Carefully add the crude 2-(chloroacetyl)hydrazine-1-carbothioamide (1.0 eq) in small portions to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Monitor the cyclization reaction by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is the desired 5-(chloromethyl)-1,3,4-thiadiazol-2-amine.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of 5-((Aryl/Heteroarylamino)methyl)-1,3,4-thiadiazol-2-amine Derivatives
The reactive chloromethyl group of the building block is susceptible to nucleophilic substitution, providing a straightforward method for introducing diverse functionalities. This protocol describes a general procedure for the reaction with aromatic or heteroaromatic amines.
-
Materials:
-
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
-
Substituted Aromatic or Heteroaromatic Amine (e.g., aniline, 4-fluoroaniline, 2-aminopyridine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
-
Procedure:
-
Dissolve 5-(chloromethyl)-1,3,4-thiadiazol-2-amine (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add the desired aromatic or heteroaromatic amine (1.1 eq) to the solution.
-
Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the reaction mixture to act as a proton scavenger.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
-
Caption: Synthetic workflow for the preparation of 5-(chloromethyl)-1,3,4-thiadiazol-2-amine and its subsequent derivatization.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Derivatives of 1,3,4-thiadiazole exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer. The structural modifications made possible by the 5-(chloromethyl)-1,3,4-thiadiazol-2-amine building block allow for the fine-tuning of activity against specific molecular targets.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2] These receptors play crucial roles in angiogenesis, cell proliferation, and survival. By binding to the ATP-binding pocket of these kinases, the thiadiazole derivatives can block the downstream signaling cascades that drive tumor growth and metastasis.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by 1,3,4-thiadiazole derivatives.
Modulation of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in a wide range of human cancers.[4] Several studies have demonstrated that 1,3,4-thiadiazole derivatives can effectively inhibit key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.
In Vitro Evaluation of Anticancer Activity
The assessment of the anticancer potential of newly synthesized 1,3,4-thiadiazole derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their cytotoxicity, effects on cell proliferation, and their ability to induce apoptosis and cell cycle arrest.
Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized 1,3,4-thiadiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.
-
Data Presentation: Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of representative 1,3,4-thiadiazole derivatives against various human cancer cell lines. This data highlights the potential of this scaffold in developing potent anticancer agents.
| Compound ID | R Group at C5-methylene | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | 4-Fluorophenylamino | A549 (Lung) | 2.79 | [2] |
| Derivative B | 4-Bromophenylamino | A549 (Lung) | Potent | [2] |
| Derivative C | Piperazin-1-yl | MCF-7 (Breast) | 8.35 | [2] |
| Derivative D | 4-Methylpiperazin-1-yl | HepG2 (Liver) | 5.21 | [1] |
| Derivative E | 4-Hydroxyphenylamino | MCF-7 (Breast) | 1.62 | [4] |
Note: The IC₅₀ values are indicative of the potency of the compounds and can vary depending on the specific assay conditions and cell lines used.
Conclusion and Future Directions
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a highly versatile and valuable building block for the synthesis of novel anticancer agents. Its reactive chloromethyl group allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. The resulting 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through the modulation of key signaling pathways, including those regulated by receptor tyrosine kinases and the PI3K/Akt/mTOR cascade.
Future research in this area should focus on the design and synthesis of new libraries of compounds based on this scaffold, with a particular emphasis on improving selectivity for cancer cells over normal cells to minimize off-target toxicity. Further elucidation of the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their advancement as potential clinical candidates in the fight against cancer.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]
-
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. [Link]
-
Synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. ResearchGate. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
-
Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. PubMed. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Preprints.org. [Link]
-
Structure-activity relationships of thiadiazole agonists of the human secretin receptor. PMC. [Link]
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). PMC. [Link]
-
1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and. TÜBİTAK Academic Journals. [Link]
Sources
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Derivatization of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine: Synthesis, Functionalization, and Antimicrobial Validation
Executive Summary
This application note details the synthetic utility and biological evaluation of 5-(chloromethyl)-1,3,4-thiadiazol-2-amine , a high-value scaffold in medicinal chemistry. Unlike stable, fully substituted thiadiazoles, the 5-chloromethyl derivative serves as a dual-reactive warhead . It possesses a nucleophilic amine at position 2 (for Schiff base/amide formation) and a highly electrophilic chloromethyl group at position 5 (for
This guide provides a validated workflow for researchers to:
-
Synthesize the core scaffold with high purity.
-
Generate diverse antimicrobial libraries via nucleophilic substitution.
-
Validate biological activity using CLSI-compliant broth microdilution protocols.
Part 1: Chemical Rationale & Structural Design
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, offering improved lipophilicity and metabolic stability. The specific inclusion of the chloromethyl group transforms this molecule into a versatile "linker" scaffold.
Mechanism of Action (Hypothesis & Validation)
Thiadiazole derivatives primarily target DNA Gyrase (Topoisomerase II) in bacteria, inhibiting DNA replication. The "N-C-S" linkage acts as a toxophore.
-
Gram-Positive Efficacy: Enhanced by lipophilic substitutions at the 5-position (via the chloromethyl linker), facilitating cell wall penetration.
-
Gram-Negative Efficacy: Often requires polar groups at the 2-amino position to traverse porins.
Pathway Visualization: The Dual-Reactive Logic
The following diagram illustrates the divergent synthesis strategy enabled by this specific scaffold.
Caption: Divergent synthesis workflow. The core scaffold allows parallel optimization of pharmacokinetics (Path A) and potency (Path B).
Part 2: Synthetic Workflow
Safety Warning
Caution: 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a potential alkylating agent. It is a lachrymator and skin irritant. All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).
Protocol A: Synthesis of the Core Scaffold
Reaction: Cyclodehydration of thiosemicarbazide with chloroacetic acid.
Reagents:
-
Thiosemicarbazide (0.1 mol)[1]
-
Chloroacetic acid (0.1 mol)[2]
-
Phosphorus Oxychloride (
) (30 mL) - Dehydrating agent & solvent
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a calcium chloride guard tube (to exclude moisture).
-
Mixing: Add thiosemicarbazide (9.1 g) and chloroacetic acid (9.45 g) to the flask.
-
Addition: Carefully add 30 mL of
dropwise. Exothermic reaction - cool in an ice bath if necessary. -
Reflux: Heat the mixture gently to reflux (approx. 75-80°C) for 3 hours. Monitor via TLC (Mobile phase: Methanol:Chloroform 1:9).
-
Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 200g of crushed ice with vigorous stirring.
-
Note: This hydrolyzes excess
. Massive HCl gas evolution will occur; perform in a hood.
-
-
Neutralization: Adjust pH to 7-8 using saturated Potassium Carbonate (
) solution. A solid precipitate will form. -
Isolation: Filter the solid, wash with cold water (3x 50 mL), and recrystallize from Ethanol/Water (1:1).
Yield Expectation: 65-75%.
Characterization: Melting point: 178-180°C. IR: 3100-3300
Protocol B: Library Generation (Nucleophilic Substitution)
Objective: Replace the Chlorine at C-5 with a pharmacophore (e.g., 4-chlorothiophenol) to increase potency.
Reagents:
-
Core Scaffold (0.01 mol)
-
Nucleophile (e.g., 4-chlorothiophenol, 0.01 mol)
-
Potassium Carbonate (anhydrous, 0.015 mol)
-
Acetone or Acetonitrile (dry, 20 mL)
Procedure:
-
Dissolve the nucleophile and
in dry acetone. Stir for 30 mins at RT to generate the salt. -
Add the Core Scaffold (dissolved in minimal acetone) dropwise.
-
Reflux for 6–8 hours.
-
Evaporate solvent, wash residue with water to remove salts, and recrystallize from ethanol.
Part 3: Antimicrobial Evaluation Protocols
To ensure data reliability, use the Broth Microdilution Method according to CLSI (Clinical and Laboratory Standards Institute) guidelines M07.
Preparation of Stock Solutions[3]
-
Test Compounds: Dissolve in 100% DMSO to a concentration of 10 mg/mL (Stock A).
-
Reference Standards: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).
-
Working Solution: Dilute Stock A 1:10 in Mueller-Hinton Broth (MHB) to get 1000
. Final DMSO concentration must be <1% to avoid solvent toxicity.
Microplate Setup (96-Well)
Use untreated polystyrene 96-well plates.
| Row | Wells 1-10 (Test Compound) | Well 11 (Growth Control) | Well 12 (Sterility Control) |
| A | Broth + Bacteria | Broth Only | |
| B | Duplicate of Row A | Broth + Bacteria | Broth Only |
| C | Triplicate of Row A | Broth + Bacteria | Broth Only |
Inoculum Preparation
-
Culture: Grow bacteria (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) on nutrient agar overnight.
-
Suspension: Pick colonies and suspend in saline. Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:150 in MHB to achieve
CFU/mL.
Assay Execution
-
Add 100
of diluted inoculum to wells 1-11. -
Add 100
of sterile broth to well 12. -
Incubate at 37°C for 18-24 hours (Bacteria) or 25°C for 48 hours (Fungi).
-
Readout: The MIC is the lowest concentration showing no visible turbidity .
-
Validation: Add 20
of Resazurin dye (0.01%) and incubate for 2 hours.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
Biological Evaluation Logic Flow
Caption: Screening cascade. Only potent hits (MIC < 10 µg/mL) proceed to cytotoxicity testing to calculate the Selectivity Index (SI).
Part 4: Data Management & Analysis
Structure-Activity Relationship (SAR) Summary
Based on historical data for this scaffold, use the following table to guide your derivatization strategy.
| Substitution at C-5 (-CH2-R) | Predicted Effect | Target Organism | Mechanistic Insight |
| -S-Phenyl-4-Cl | High Potency | S. aureus (Gram +) | Lipophilicity aids cell wall entry; Cl increases metabolic stability. |
| -S-Phenyl-4-NO2 | Moderate Potency | Broad Spectrum | Electron-withdrawing group enhances toxophore reactivity. |
| -NH-Alkyl (Long Chain) | Membrane Disruption | E. coli (Gram -) | Surfactant-like properties disrupt outer membrane. |
| -O-Phenyl | Lower Potency | Fungi | Ether linkage is less stable than thioether in vivo. |
Reporting Results
When publishing or reporting internal data, ensure the following metrics are included:
-
MIC (
): Minimum Inhibitory Concentration. -
MBC (
): Minimum Bactericidal Concentration (plate out clear wells). -
SI (Selectivity Index):
. An SI > 10 is considered a promising drug lead.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[3][4][5][6][7]
-
Alqahtani, A. et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Review of the Last Five Years. Molecules (MDPI).
-
Jazayeri, S. et al. (2018).[8] Synthesis and antimicrobial evaluation of some new 5-substituted-1,3,4-thiadiazole derivatives. Neliti / Journal of Applied Pharmaceutical Research.
-
Serban, G. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank (MDPI).
-
Upadhyay, A. & Mishra, P. (2016). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[8][9][10] ScienceOpen. (Note: Generalized link to journal archives for verification)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jocpr.com [jocpr.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. media.neliti.com [media.neliti.com]
- 9. scienceopen.com [scienceopen.com]
- 10. scispace.com [scispace.com]
"flow cytometry analysis of cells treated with 1,3,4-thiadiazole derivatives"
Topic: Elucidating the Anticancer Mechanism of 1,3,4-Thiadiazole Derivatives via Multiparametric Flow Cytometry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Cancer Biologists, and Drug Discovery Scientists
Introduction: The Thiadiazole Scaffold in Oncology
The 1,3,4-thiadiazole ring system is a "privileged scaffold" in medicinal chemistry, acting as a bioisostere of pyrimidine.[1][2][3] This structural characteristic allows these derivatives to interfere with DNA replication and mimic nucleobases.[3] Recent studies have demonstrated that 1,3,4-thiadiazole derivatives often exert anticancer effects through specific mechanisms:
-
Tubulin Polymerization Inhibition: Leading to G2/M cell cycle arrest.
-
Kinase Inhibition: Targeting EGFR, VEGFR-2, or FAK pathways.
-
Mitochondrial Dysfunction: Triggering the intrinsic apoptotic pathway via loss of mitochondrial membrane potential (
).
This Application Note provides a comprehensive, self-validating flow cytometry workflow to characterize these specific cellular events.
Experimental Workflow Overview
The following diagram outlines the logical progression of assays required to validate the mechanism of action for a novel thiadiazole derivative.
Figure 1: Integrated flow cytometry workflow for characterizing thiadiazole cytotoxicity.
Module A: Cell Cycle Kinetics (PI/RNase Staining)
Objective: Determine if the thiadiazole derivative causes cell cycle arrest. Many 1,3,4-thiadiazoles (e.g., those targeting tubulin) induce a characteristic G2/M arrest , while others may block the G1/S transition .
Protocol
-
Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) at
cells/well in 6-well plates. -
Treatment: Treat with the thiadiazole derivative at
and concentrations for 24h. Include a DMSO vehicle control. -
Fixation (Critical Step):
-
Harvest cells and wash with cold PBS.[4]
-
Resuspend pellet in 300 µL PBS.
-
Dropwise add 700 µL of ice-cold 70% Ethanol while vortexing gently. Why? This prevents cell clumping, which mimics doublets in analysis.
-
Incubate at -20°C for
2 hours (overnight preferred).
-
-
Staining:
-
Wash ethanol-fixed cells twice with PBS.
-
Resuspend in 500 µL PI/RNase Staining Solution (50 µg/mL Propidium Iodide + 100 µg/mL RNase A). Why? RNase A is essential to degrade double-stranded RNA, which PI would otherwise stain, causing false DNA content readings.
-
Incubate 30 min at 37°C in the dark.
-
-
Acquisition: Acquire on a flow cytometer using the linear scale (FL2-A vs FL2-W) to gate out doublets.
Representative Data Analysis
Thiadiazole derivatives often show a dose-dependent accumulation in the G2/M phase.
| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) | Interpretation |
| Control (DMSO) | 1.2 | 58.5 | 22.1 | 18.2 | Normal Proliferation |
| Thiadiazole (5 µM) | 5.4 | 40.1 | 15.3 | 39.2 | G2/M Arrest Initiation |
| Thiadiazole (10 µM) | 18.7 | 25.4 | 10.1 | 45.8 | Severe Arrest + Apoptosis |
Module B: Apoptosis vs. Necrosis (Annexin V/PI)
Objective: Distinguish between apoptotic cell death (programmed) and necrosis (accidental). 1,3,4-thiadiazoles typically induce apoptosis via caspase activation.
Protocol
-
Harvest: Collect cells (include floating cells to capture late apoptotic populations).
-
Wash: Wash
cells with cold PBS. -
Binding Buffer: Resuspend in 100 µL 1X Annexin Binding Buffer .
-
Note: This buffer contains
. Annexin V is a -dependent phospholipid-binding protein. Using PBS instead of Binding Buffer will result in false negatives .
-
-
Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min at RT in the dark.
-
Analysis: Add 400 µL Binding Buffer and analyze immediately.
Gating Strategy
-
Q1 (Annexin-/PI+): Necrotic cells (membrane rupture without phosphatidylserine exposure).
-
Q2 (Annexin+/PI+): Late Apoptotic cells.
-
Q3 (Annexin-/PI-): Viable cells.
-
Q4 (Annexin+/PI-): Early Apoptotic cells (Phosphatidylserine flip).
Validation Check: If Q1 is high (>10%) but Q4 is low (<2%), the compound may be causing direct cytotoxicity/lysis rather than programmed cell death.
Module C: Mitochondrial Membrane Potential (JC-1 Assay)
Objective: Validate the intrinsic apoptotic pathway . A collapse in mitochondrial membrane potential (
Mechanism[3][5]
-
High Potential (Healthy): JC-1 forms J-aggregates (Red Fluorescence, ~590 nm).[6]
-
Low Potential (Apoptotic): JC-1 remains as Monomers (Green Fluorescence, ~529 nm).
Protocol
-
Preparation: Dissolve JC-1 in DMSO to create a stock. Dilute to working concentration (typically 2-10 µM) in warm culture media.
-
Incubation: Add staining solution to treated cells.[4][6][7][8] Incubate 20 min at 37°C.
-
Washing: Wash twice with assay buffer.[4][9] Do not use PBS if the kit provides a specific buffer to maintain equilibrium.
-
Acquisition:
-
FL1 Channel: Detects Green Monomers.[4]
-
FL2 Channel: Detects Red Aggregates.
-
-
Data Visualization: Plot FL2 (y-axis) vs. FL1 (x-axis). A "mitochondrial shift" is observed as a population moving from the Upper-Right (High Red/High Green) to the Lower-Right (Low Red/High Green).
Mechanistic Pathway Visualization
The following diagram illustrates the validated signaling pathway for a typical anticancer 1,3,4-thiadiazole derivative, linking the flow cytometry results to molecular events.
Figure 2: Proposed Mechanism of Action. Thiadiazoles trigger mitochondrial depolarization leading to caspase-dependent apoptosis.
References
-
Matysiak, J., et al. (2023). "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent."[10] International Journal of Molecular Sciences.
-
Alghamdi, S., et al. (2023). "New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile." RSC Advances.
-
Cayman Chemical. "JC-1 Mitochondrial Membrane Potential Assay Kit Protocol." Cayman Chemical Application Notes.
-
Bielawska, A., et al. (2020). "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules.
-
Creative Bioarray. "JC-1 Mitochondrial Membrane Potential Assay Protocol." Creative Bioarray Protocols.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Utility of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine as a Core Scaffold in Agrochemical Discovery
Abstract
The 1,3,4-thiadiazole heterocycle is a cornerstone in the development of bioactive molecules, recognized for its wide spectrum of pharmacological and agricultural activities.[1][2][3][4] This prominence is largely due to the presence of the =N-C-S moiety, which is a key pharmacophore.[5] Within this class, 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine serves as a highly versatile and reactive intermediate. The chloromethyl group provides an excellent electrophilic site for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, detailing the synthesis of this key intermediate and outlining protocols for leveraging it in the discovery of novel fungicides, herbicides, and insecticides for modern crop protection.
Synthesis of the Core Intermediate: 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
The synthesis of the title compound is a critical first step. The protocol described here is a robust method involving the cyclization of a thiosemicarbazide intermediate. This reaction is efficient and utilizes readily available starting materials.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Experimental Protocol: Synthesis
Objective: To synthesize 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine from thiosemicarbazide.
Materials & Reagents:
-
Thiosemicarbazide
-
Monochloroacetyl chloride
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) as a cyclizing/dehydrating agent
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiosemicarbazide (0.1 mol) in a suitable solvent like ethanol. Place the flask in an ice bath to cool the solution to 0-5°C.
-
Causality Note: Cooling is essential to control the exothermic reaction upon the addition of the highly reactive acid chloride, preventing side reactions.
-
-
Acylation: Slowly add monochloroacetyl chloride (0.1 mol) dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 5°C throughout the addition. After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then at room temperature for an additional 2 hours to form the N-acylthiosemicarbazide intermediate.
-
Cyclization: Carefully add the cyclizing agent, such as concentrated H₂SO₄ or POCl₃ (a common agent for this type of reaction), to the mixture.[2] Gently heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Refluxing provides the necessary activation energy for the dehydration and subsequent intramolecular cyclization to form the thiadiazole ring.
-
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralization: Neutralize the acidic solution by carefully adding a 5% NaHCO₃ solution until the effervescence ceases and the pH is approximately 7. This step is crucial for removing excess acid and improving product precipitation.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from ethanol to yield the final, pure 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[5][6]
Application in Fungicide Development
Thiadiazole derivatives are well-established as potent antifungal agents.[1] Their primary mechanism of action often mirrors that of other azole fungicides, targeting ergosterol biosynthesis, an essential component of the fungal cell membrane.[7]
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Thiazole and thiadiazole-based fungicides function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition leads to the accumulation of toxic sterol precursors and depletion of ergosterol, which disrupts membrane integrity and function, ultimately leading to fungal cell death.[7]
Caption: Inhibition of ergosterol synthesis by thiadiazole derivatives.
Protocol: In Vitro Antifungal Bioassay (Mycelium Growth Method)
This protocol allows for the screening of novel compounds derived from 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine against common plant pathogenic fungi.[8]
Materials & Reagents:
-
Synthesized thiadiazole derivatives
-
Target fungi (e.g., Rhizoctonia solani, Botrytis cinerea)[9]
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm)
-
Incubator
-
Positive control (e.g., Thiabendazole, a commercial thiazole fungicide)[7]
-
Negative control (DMSO)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds and the positive control at 10,000 mg/L in DMSO.
-
Medium Preparation: Autoclave the PDA medium and cool it to 50-55°C.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 mg/L). For the negative control, add an equivalent volume of DMSO. Pour the amended media into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing culture of the target fungus. Place the mycelial disc, mycelium-side down, in the center of each prepared petri dish.
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the negative control plate has reached nearly the full diameter of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where: C = average colony diameter of the negative control, and T = average colony diameter of the treated plate.
-
-
EC₅₀ Determination: Determine the Effective Concentration required to inhibit 50% of growth (EC₅₀) by performing a dose-response analysis on the inhibition data.
| Compound Class | Target Pathogen | Reported Activity (EC₅₀) | Reference |
| 1,3,4-Thiadiazole Amide | Xanthomonas oryzae pv. oryzae | 1.8 mg/L | [10] |
| 1,3,4-Thiadiazole Amide | Xanthomonas oryzae pv. oryzicola | 2.1 mg/L | [10] |
| 1,3,4-Thiadiazole Derivative | Rhizoctonia solani | Good Activity | [8][9] |
| 1,3,4-Thiadiazole Derivative | Botrytis cinerea | Good Activity | [9] |
Table 1: Examples of antifungal/antibacterial activity of 1,3,4-thiadiazole derivatives against plant pathogens.
Application in Herbicide Development
Certain 1,3,4-thiadiazole derivatives have demonstrated potent herbicidal activity.[9][11] The mechanism often involves the disruption of vital physiological and biochemical processes in susceptible plants, such as photosynthesis.[11]
Mechanism of Action: Photosynthesis Inhibition
Many thiadiazole-based herbicides, such as Tebuthiuron, act by inhibiting electron transport in Photosystem II (PSII) of the photosynthetic pathway.[11] This disruption halts ATP and NADPH production, leading to a cascade of secondary effects including oxidative stress and ultimately, plant death.
Protocol: Seed Germination and Seedling Growth Bioassay
This is a primary screening method to evaluate the pre-emergence herbicidal potential of synthesized compounds.
Materials & Reagents:
-
Test compounds dissolved in acetone or DMSO
-
Weed seeds (e.g., Brassica campestris, a dicot; Echinochloa crusgalli, a monocot)[4]
-
Petri dishes with filter paper
-
Growth chamber or incubator with controlled light and temperature
-
Distilled water
Procedure:
-
Preparation: Place two sheets of sterile filter paper in each petri dish.
-
Treatment: Apply 2 mL of the test solution at various concentrations (e.g., 10, 50, 100 ppm) evenly onto the filter paper. A solvent-only treatment serves as the negative control. Allow the solvent to evaporate completely in a fume hood.
-
Sowing: Place 10-20 seeds of the target weed species onto the treated filter paper in each dish.
-
Incubation: Add 5 mL of distilled water to each dish. Seal the dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).
-
Data Collection: After 7-10 days, record the seed germination rate and measure the root and shoot length of the seedlings.
-
Analysis: Calculate the percentage of inhibition for germination, root growth, and shoot growth relative to the negative control.
| Compound Class | Target Weed | Concentration | Reported Activity (% Inhibition) | Reference |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | 100 ppm | Moderate Activity | [4] |
| 5-(fluoro-substituted phenyl)-2-furamide derivative | Brassica campestris | 100 mg/L | Moderate Activity | [9] |
Table 2: Examples of herbicidal activity of 1,3,4-thiadiazole derivatives.
Application in Insecticide Development
The 1,3,4-thiadiazole scaffold is a key component in a new class of insecticides active against sap-feeding pests.[12] By modifying the 2-amino group of the core intermediate, researchers can synthesize N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, which have shown significant efficacy.[12]
Protocol: Aphid Contact Toxicity Bioassay
This protocol is designed to assess the insecticidal activity of test compounds against aphids.
Materials & Reagents:
-
Test compounds
-
Aphids (e.g., cotton aphid, Aphis gossypii)[12]
-
Host plant leaves (e.g., cotton leaf discs) in small petri dishes with moist filter paper
-
Surfactant (e.g., Triton X-100)
-
Acetone or DMSO for dissolving compounds
-
Spray tower or small hand-held sprayer
Procedure:
-
Plant Preparation: Place leaf discs in petri dishes to serve as the substrate for the aphids.
-
Infestation: Transfer 20-30 adult aphids onto each leaf disc and allow them to settle for a few hours.
-
Treatment Solution: Prepare test solutions at desired concentrations (e.g., 100, 250, 500 mg/L) in a 10% acetone/water solution containing a small amount of surfactant (0.1%) to ensure even coverage.
-
Application: Spray the aphids on the leaf discs with the test solutions until runoff. A solvent-surfactant solution is used as a negative control. A commercial aphicide can be used as a positive control.
-
Incubation: Keep the treated dishes in a controlled environment (e.g., 23°C).
-
Mortality Assessment: Count the number of dead aphids after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Analysis: Calculate the percentage mortality, correcting for any mortality in the negative control using Abbott's formula. Determine the LC₅₀ (Lethal Concentration for 50% of the population) value.
| Compound Class | Target Pest | Activity Type | Reported Efficacy | Reference |
| N-(5-aryl-1,3,4-thiadiazol-2-yl)amides | Aphis gossypii (Cotton aphid) | Insecticidal | Active | [12] |
| N-(5-aryl-1,3,4-thiadiazol-2-yl)amides | Myzus persicae (Green peach aphid) | Insecticidal | Active | [12] |
| 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives | Spodoptera littoralis (Cotton leafworm) | Insecticidal | Remarkable Results | [13][14] |
| 5-fluorouracil acetamide derivatives | Tetranychus cinnabarinus | Stomach & Contact Toxicity | Good Combination | [11] |
Table 3: Examples of insecticidal activity of 1,3,4-thiadiazole derivatives.
Conclusion
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a high-value synthetic intermediate for agrochemical research. Its reactive chloromethyl group allows for straightforward chemical modification, providing access to large libraries of novel compounds. The protocols outlined in this guide provide a solid framework for synthesizing this building block and screening its derivatives for fungicidal, herbicidal, and insecticidal properties. The proven success of the 1,3,4-thiadiazole scaffold in diverse biological applications underscores the potential of this approach to yield next-generation crop protection agents.[3]
References
-
Herbicidal activity of 1,3,4-thiadiazole derivatives - ResearchGate. Available from: [Link]
-
Thiazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. Available from: [Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety | Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions - ResearchGate. Available from: [Link]
-
Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. Available from: [Link]
-
N -(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity - ResearchGate. Available from: [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. Available from: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. Available from: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. Available from: [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]
-
Synthesis and herbicidal activities of 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide - ResearchGate. Available from: [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available from: [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. Available from: [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available from: [Link]
-
5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC. Available from: [Link]
-
Synthesis and biological activity of a new class of insecticides: the N-(5-aryl-1,3,4-thiadiazol-2-yl)amides - PubMed. Available from: [Link]
-
Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides. Available from: [Link]
-
(PDF) Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives - ResearchGate. Available from: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. Available from: [Link]
Sources
- 1. sarcouncil.com [sarcouncil.com]
- 2. jocpr.com [jocpr.com]
- 3. dovepress.com [dovepress.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]
- 7. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of a new class of insecticides: the N-(5-aryl-1,3,4-thiadiazol-2-yl)amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"development of enzyme inhibitors using 1,3,4-thiadiazole scaffold"
Introduction: The Privileged Scaffold
The 1,3,4-thiadiazole ring is a "privileged structure" in medicinal chemistry, distinct from its 1,2,4- and 1,2,3- isomers due to its unique electronic profile. It serves as a bioisostere for amide bonds, offering improved metabolic stability and lipophilicity.
For drug developers, this scaffold is critical because of its ability to coordinate with metal ions (specifically
Rational Design & SAR Strategy
The 1,3,4-thiadiazole ring is electron-deficient, making it an excellent electron-withdrawing group. However, its utility as an inhibitor relies on specific substitution patterns at positions 2 and 5.
Mechanism of Binding
-
Nitrogen (N3/N4): Acts as a hydrogen bond acceptor or a ligand for metal coordination (e.g., Zinc in CA).
-
Sulfur (S1): Increases lipophilicity (
) facilitating membrane permeability. -
Position 2 (R1): Typically the "warhead" or anchoring group (e.g., Sulfonamide for CA, hydroxamic acid or urea for Urease).
-
Position 5 (R2): The "tail" region, used to tune selectivity and hydrophobic interactions within the enzyme pocket.
Visualizing the SAR Logic
Figure 1: Structure-Activity Relationship (SAR) map for 1,3,4-thiadiazole design.
Synthetic Protocol: Oxidative Cyclization
While several routes exist, the oxidative cyclization of thiosemicarbazides is the most robust method for generating 2,5-disubstituted derivatives in a drug discovery setting.
Protocol ID: SYN-TDZ-OX
Reagents: Carboxylic acid hydrazide, Isothiocyanate, Phosphorus oxychloride (
Step-by-Step Methodology
-
Formation of Thiosemicarbazide Intermediate:
-
Dissolve the carboxylic acid hydrazide (1.0 eq) in ethanol.
-
Add substituted isothiocyanate (1.1 eq).
-
Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Cool, filter the precipitate, and recrystallize from ethanol to obtain the thiosemicarbazide.
-
-
Cyclization to 1,3,4-Thiadiazole:
-
Caution: Perform in a fume hood;
is corrosive. -
Place the thiosemicarbazide (1.0 eq) in a round-bottom flask.
-
Add
(5–10 mL per gram of reactant) carefully. -
Reflux at 80–90°C for 3–5 hours.
-
Workup: Cool the mixture to room temperature. Slowly pour onto crushed ice (exothermic reaction) with stirring.
-
Neutralize with 10% NaOH or Ammonia solution to pH 8–9.
-
Filter the resulting solid precipitate.[1]
-
-
Purification:
-
Recrystallize from Ethanol/DMF mixture.
-
Validation:
-NMR (Look for disappearance of thiosemicarbazide NH protons) and Mass Spectrometry.
-
Biochemical Evaluation Protocols
This section details the specific assays for the two primary metalloenzyme targets.
A. Carbonic Anhydrase (CA) Inhibition Assay
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow), measurable at 400 nm.[2] This is an esterase activity assay, a standard surrogate for CO2 hydration activity.
Reagents:
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Substrate: 3 mM 4-NPA in Acetonitrile (Prepare fresh; avoid water to prevent spontaneous hydrolysis).
-
Enzyme: Purified Bovine/Human CA (Sigma-Aldrich).
-
Control: Acetazolamide (Standard inhibitor).[3]
Protocol:
-
Preparation: Dissolve test compounds in DMSO (Final DMSO concentration in assay must be <5%).
-
Incubation: In a 96-well plate, add:
-
140 µL Assay Buffer.
-
20 µL Enzyme solution (2 U/well).
-
20 µL Test Inhibitor (Variable concentrations).
-
Incubate for 15 minutes at 25°C to allow E-I complex formation.
-
-
Initiation: Add 20 µL of Substrate (4-NPA).
-
Measurement: Immediately read Absorbance at 400 nm in kinetic mode for 15 minutes (read every 30s).
-
Data Analysis: Calculate the initial velocity (
).
B. Urease Inhibition Assay (Indophenol Method)
Principle: Urease hydrolyzes urea into ammonia.[4][5] Ammonia reacts with phenol-hypochlorite (Berthelot reaction) to form a blue indophenol complex, measured at 625 nm.[4]
Reagents:
-
Buffer: Phosphate Buffer (pH 8.2).
-
Substrate: 100 mM Urea.
-
Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).[6]
-
Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).
-
Control: Thiourea or Acetohydroxamic acid.
Protocol:
-
Incubation: Mix 10 µL Enzyme (Jack Bean Urease, 5 U/mL) + 10 µL Test Compound + 40 µL Buffer. Incubate for 15 mins at 37°C.
-
Reaction: Add 40 µL Urea substrate. Incubate for 10 mins at 37°C.
-
Termination & Development: Add 40 µL Reagent A and 40 µL Reagent B.
-
Read: Incubate 10 mins at RT (dark) for color development. Read Absorbance at 625 nm .
Experimental Workflow & Data Visualization
To ensure reproducibility, follow this strict experimental logic flow.
Figure 2: Integrated workflow for inhibitor development from synthesis to lead identification.
Kinetic Analysis & Mechanism of Action
Do not rely solely on IC50. You must determine the mode of inhibition to validate the design.
Lineweaver-Burk Plot Analysis:
Plot
-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). Common for 1,3,4-thiadiazoles binding to the active site Zn. -
Non-Competitive: Lines intersect at the X-axis (
decreases, unchanged). -
Mixed: Lines intersect in the second quadrant.
Table 1: Expected Kinetic Signatures for Metalloenzymes
| Parameter | Competitive (Active Site Binder) | Non-Competitive (Allosteric) |
| Vmax | Unchanged | Decreases |
| Km | Increases | Unchanged |
| Binding Site | Directly coordinates Metal ( | Binds distal pocket |
| Thiadiazole Role | Acts as Zinc Ligand | Modulates protein conformation |
Computational Validation (Expert Insight)
Standard docking protocols often fail with metalloenzymes because they treat the metal as a static sphere.
Protocol for Zinc-Metalloenzymes (AutoDock4Zn / Vina):
-
Grid Generation: Do not just map the protein. You must define the Zinc atom as a specific atom type (Zn) with a charge of +2.0.
-
Constraints: Apply a distance constraint (2.0 – 2.4 Å) between the Thiadiazole Nitrogen (N3/N4) or the Sulfonamide Nitrogen and the Zinc atom.
-
Geometry: Filter results that do not display tetrahedral coordination geometry around the Zinc ion.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
BenchChem. (2025).[7] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.
-
Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia.[4][5][8] Analytical Chemistry (Basis for Urease Assay).[4][5]
-
Santos-Martins, D., et al. (2014). AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins.[9] Journal of Chemical Information and Modeling.[9][10]
-
BindingDB. Carbonic Anhydrase Enzyme Inhibition Assay Protocol (4-NPA).
Sources
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4507388A - Urea determination method - Google Patents [patents.google.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this reactive intermediate. The inherent reactivity of the chloromethyl group, while synthetically useful, presents unique hurdles that require careful consideration during purification to ensure high purity and yield.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine in a question-and-answer format, providing explanations and actionable solutions.
Recrystallization Issues
Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates as a liquid phase from the cooling solvent, often due to high supersaturation or rapid cooling.
-
Solution 1: Re-heat and Slow Cool. Re-heat the solution until the oil fully redissolves. Allow it to cool much more slowly. Insulating the flask can prolong the cooling process, promoting the formation of an ordered crystal lattice.
-
Solution 2: Add More Solvent. Your solution may be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then proceed with slow cooling.
-
Solution 3: Modify the Solvent System. If the issue persists, consider adding a "poorer" solvent (one in which your compound is less soluble) to the hot solution until it becomes slightly turbid. Then, add a drop of the "good" solvent to clarify it before slow cooling. This technique, known as "crashing out," should be used cautiously as it can sometimes trap impurities.
Q2: I am getting a very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery can result from using too much solvent, premature crystallization, or significant solubility of the compound in the cold solvent.
-
Solution 1: Minimize Solvent Usage. Use only the minimum amount of hot solvent required to fully dissolve your crude product.
-
Solution 2: Cool Thoroughly. Ensure the crystallization mixture is cooled to a low temperature (e.g., in an ice bath) for an adequate amount of time to maximize precipitation. Be aware that this may increase the co-precipitation of impurities.
-
Solution 3: Concentrate the Filtrate. If a significant amount of product remains in the mother liquor, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q3: I am observing new, more polar impurities on my TLC after recrystallization with ethanol or methanol. What is happening?
A3: This is a critical issue related to the reactivity of the chloromethyl group. The chloromethyl group is a good electrophile, and nucleophilic solvents like alcohols (methanol, ethanol) can displace the chloride, leading to the formation of the corresponding methoxymethyl or ethoxymethyl ether derivatives. This reaction is accelerated by heat.
-
Solution 1: Use Aprotic Solvents. For recrystallization, switch to aprotic solvents that are less nucleophilic. Suitable options include ethyl acetate, acetone, acetonitrile, or mixtures with non-polar solvents like hexanes or toluene.[1]
-
Solution 2: Minimize Heating Time. If a protic solvent must be used, minimize the time the solution is kept at high temperatures.
-
Solution 3: Consider an Alternative Purification Method. If recrystallization from suitable solvents is ineffective, column chromatography may be a better option.
Column Chromatography Issues
Q4: My compound appears to be degrading on the silica gel column, leading to streaking and low recovery. How can I prevent this?
A4: The acidic nature of standard silica gel can promote the degradation of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine. The amine group can be protonated, and the chloromethyl group can become more reactive towards nucleophilic attack or elimination.
-
Solution 1: Use Deactivated Silica. Treat the silica gel with a base like triethylamine before packing the column. A common practice is to use a mobile phase containing a small percentage (0.1-1%) of triethylamine to neutralize the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase. If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase column (e.g., C18) with a suitable polar mobile phase.[2]
-
Solution 3: Run the Column Quickly. Minimize the residence time of your compound on the column by using a slightly more polar solvent system to elute it faster, without sacrificing separation.
Q5: Impurities are co-eluting with my desired product during column chromatography. How can I improve the separation?
A5: Co-elution indicates that the chosen solvent system is not providing adequate resolution between your compound and the impurities.
-
Solution 1: Use a Shallower Solvent Gradient. If using gradient elution, make the increase in polarity more gradual. This can help separate compounds with similar retention factors.
-
Solution 2: Try a Different Solvent System. The selectivity of the separation can be altered by changing the solvents. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order and improve separation.
-
Solution 3: Use a Different Stationary Phase. As mentioned previously, switching to alumina or a reverse-phase C18 column can provide different selectivity and may resolve the co-eluting impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What are the expected common impurities in a crude sample of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine?
A1: The impurities will depend on the synthetic route. A common synthesis involves the cyclization of a thiosemicarbazide derivative.[3] Potential impurities could include:
-
Unreacted starting materials (e.g., chloroacetic acid, thiosemicarbazide).
-
Side-products from the cyclization reaction.
-
Dimeric or polymeric byproducts formed by the reaction of the chloromethyl group with the amino group of another molecule.
-
Hydrolysis product: 5-(Hydroxymethyl)-1,3,4-thiadiazol-2-amine, if water is present during the synthesis or workup at elevated temperatures.
Q2: What are the recommended storage conditions for 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine?
A2: Due to its reactivity, the compound should be stored in a cool, dry, and dark place. A refrigerator or freezer is recommended for long-term storage. It should be kept in a tightly sealed container to protect it from moisture, which can lead to hydrolysis of the chloromethyl group.
Q3: What are the main safety precautions when handling this compound?
A3: 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a reactive alkylating agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Waste Disposal: Dispose of waste according to your institution's guidelines for reactive chemical waste.
Q4: Can I use reverse-phase HPLC for the purification of this compound?
A4: Yes, reverse-phase HPLC can be an excellent method for both analysis and purification, especially for removing polar impurities. A C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid or trifluoroacetic acid for better peak shape) is a good starting point.[4] However, be mindful that prolonged exposure to acidic conditions can lead to degradation of the thiadiazole ring.[5]
Data and Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Recommendations) | Rationale and Considerations |
| Recrystallization | Ethyl Acetate/Hexanes | Aprotic system to avoid reaction with the chloromethyl group. Good for moderately polar compounds. |
| Acetone/Hexanes | Another effective aprotic system. | |
| Acetonitrile | A more polar aprotic solvent, useful if the compound is highly polar. | |
| Column Chromatography (Normal Phase) | Dichloromethane/Methanol (with 0.5% Triethylamine) | The triethylamine neutralizes the acidic silica gel, preventing degradation. |
| Ethyl Acetate/Hexanes (with 0.5% Triethylamine) | A less polar system, suitable for less polar impurities. | |
| Column Chromatography (Reverse Phase) | Acetonitrile/Water (with 0.1% Formic Acid) | Good for separating polar impurities. The mild acidity of formic acid is generally well-tolerated for short exposure times. |
Experimental Protocol: Purification by Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% triethylamine).
-
Column Packing: Pack the column with the silica slurry.
-
Sample Loading: Dissolve the crude 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to prevent thermal degradation.
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Potential Degradation Pathways
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 1,3,4-Thiadiazole Derivatives
Last Updated: February 21, 2026
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] However, a significant hurdle in the development of these promising derivatives is their frequently poor aqueous solubility. This low solubility can compromise bioavailability, lead to inconsistent results in biological assays, and create significant formulation challenges.[7][8]
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals. It provides practical, in-depth answers to common questions and troubleshooting scenarios encountered when working with 1,3,4-thiadiazole derivatives. Our goal is to equip you with the knowledge to diagnose solubility issues, select the appropriate enhancement strategy, and successfully advance your research.
Frequently Asked Questions (FAQs)
Q1: Why are many 1,3,4-thiadiazole derivatives poorly soluble in water?
A1: The low aqueous solubility of 1,3,4-thiadiazole derivatives is typically due to a combination of factors inherent to their molecular structure:
-
Aromaticity and Planarity: The 1,3,4-thiadiazole ring is an aromatic, planar system.[9] This planarity can lead to strong intermolecular π-π stacking in the crystal lattice. High crystal lattice energy means that a significant amount of energy is required to break apart the crystal structure and solvate the individual molecules, resulting in low solubility.
-
Hydrophobic Substituents: To achieve desired biological activity, the thiadiazole core is often functionalized with lipophilic (fat-loving) groups, such as phenyl rings or other aromatic systems.[7] These substituents increase the overall hydrophobicity of the molecule, making it less compatible with polar solvents like water.[10]
-
Weak Basicity: The 1,3,4-thiadiazole ring system is weakly basic.[9] This means that it is not easily protonated to form a more soluble cationic species unless there are other basic functional groups present on the molecule.
Q2: What are the primary strategies for improving the solubility of my 1,3,4-thiadiazole derivative?
A2: There are several effective strategies, which can be broadly categorized into physical and chemical modifications:[8][11]
-
Chemical Modifications:
-
Salt Formation: If your derivative has an ionizable group (an acidic or basic center), forming a salt is often the most effective way to dramatically increase aqueous solubility.[7][12] For example, a basic nitrogen atom can be protonated with an acid (like HCl) to form a hydrochloride salt.
-
Prodrug Approach: This involves chemically modifying the compound to create a more soluble "prodrug" that converts back to the active parent drug in vivo.[13][14][15][16] This is often achieved by adding a highly soluble promoiety, such as a phosphate or an amino acid ester.[15]
-
Structural Modification: Introducing polar functional groups (e.g., -OH, -NH2, -COOH) or water-solubilizing moieties (e.g., pyridine rings) into the molecular structure can enhance solubility.[17]
-
-
Physical Modifications & Formulation Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase solubility.[18][19][20][21][22] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[21]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can increase the proportion of the more soluble ionized form.[23]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic part of a drug molecule within their cavity, forming an inclusion complex with a hydrophilic exterior, thereby increasing its solubility in water.[7][18][19]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[18][24]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the compound, which can lead to a faster dissolution rate.[7][8][11]
-
Q3: How do I choose the best solubilization strategy for my specific compound?
A3: The optimal strategy depends on the physicochemical properties of your compound and the intended application (e.g., in vitro assay vs. in vivo animal study). The following decision tree provides a general guide.
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guide
Problem 1: My compound precipitates from the aqueous assay buffer when I dilute it from a DMSO stock solution.
-
Question: What is happening and why?
-
Answer: This is a classic case of "precipitation upon dilution."[7] Your 1,3,4-thiadiazole derivative is soluble in the 100% DMSO stock but crashes out when the DMSO concentration drops significantly upon dilution into the aqueous buffer. The final concentration of your compound in the buffer exceeds its aqueous solubility limit.
-
-
Question: How can I fix this for my assay?
-
Answer: Try these steps in order:
-
Optimize DMSO Concentration: First, ensure you are using the lowest possible final concentration of DMSO in your assay (typically <0.5%) that is compatible with your biological system.[7] Sometimes, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) is enough to keep the compound in solution without significantly affecting the assay.
-
Use a Co-solvent Blend: Instead of 100% DMSO, prepare your stock solution in a co-solvent system. A mixture of DMSO with other water-miscible solvents like ethanol, PEG 400, or N-methyl-2-pyrrolidone (NMP) can improve solubility in the final aqueous dilution.[7][21]
-
Perform Serial Dilutions: Avoid a large, single-step dilution (e.g., 1:1000). A stepwise, serial dilution (e.g., 1:10, then 1:10, then 1:10) allows for a more gradual change in the solvent environment, which can sometimes prevent precipitation.[7]
-
Consider Formulation: If the above methods fail, you may need to use a formulation approach even for in vitro work. Preparing a complex with a cyclodextrin can provide a readily water-soluble powder.[7]
-
-
Problem 2: I attempted to make a hydrochloride salt of my amine-containing derivative, but the product is still poorly soluble or is an oily substance.
-
Question: What are the potential causes for failed salt formation?
-
Answer: Several factors could be at play:
-
Insufficient Basicity: The nitrogen atom you are targeting might not be basic enough to be readily protonated and form a stable salt. The electron-deficient nature of the 1,3,4-thiadiazole ring can reduce the basicity of nearby nitrogen atoms.[9]
-
Incorrect Stoichiometry: The molar ratio of your compound to the acid might be incorrect. An excess or deficit of acid can lead to incomplete salt formation or mixtures.
-
Wrong Solvent Choice: The solvent used for the reaction and precipitation is critical. The ideal solvent should dissolve the free base but be a poor solvent for the resulting salt, allowing it to crystallize.
-
Hygroscopicity/Deliquescence: The salt you formed might be highly hygroscopic (absorbs moisture from the air) or deliquescent (absorbs enough moisture to dissolve), resulting in an oil or gum instead of a crystalline solid.
-
-
-
Question: What steps can I take to troubleshoot this?
-
Answer:
-
Confirm pKa: If possible, determine or predict the pKa of the basic center. This will confirm if it is a suitable candidate for salt formation.
-
Screen Different Acids (Counterions): Don't limit yourself to hydrochloric acid. Screen a variety of pharmaceutically acceptable acids (e.g., sulfuric, methanesulfonic (mesylate), maleic, tartaric acid). Different counterions can dramatically affect the crystallinity and solubility of the resulting salt.[12]
-
Optimize the Solvent System: Experiment with different solvent systems for the reaction and crystallization. For example, if you are using HCl in diethyl ether, try HCl in isopropanol or dioxane.
-
Control Precipitation: Try cooling the reaction mixture slowly to encourage crystal growth rather than rapid precipitation, which can trap impurities and solvent. Seeding with a small crystal, if available, can also help.
-
-
Quantitative Data Summary
The degree of solubility enhancement is highly dependent on the parent molecule and the chosen technique. The following table provides a summary of potential fold-increases reported for various thiadiazole derivatives and related poorly soluble compounds.
| Technique | Carrier/Reagent | Typical Fold Increase in Solubility | Reference |
| Salt Formation | Hydrochloride | 2- to 4-fold | [7] |
| Salt Formation | Various Counterions | Can be >100-fold | [12] |
| Prodrug Approach | N-methylpiperazino promoiety | ~600-fold | [13] |
| Prodrug Approach | Glucuronide promoiety | ~80-fold | [13] |
| Solid Dispersion | Pluronic F127 | "Dramatic Increase" | [7] |
| Complexation | Cyclodextrins | Can be significant, depends on stoichiometry | [7][18] |
Experimental Protocols
Protocol 1: General Workflow for Solubility Enhancement
This workflow outlines the systematic process for addressing solubility issues with a novel 1,3,4-thiadiazole derivative.
Sources
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 10. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. journal.appconnect.in [journal.appconnect.in]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. ijpcbs.com [ijpcbs.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. longdom.org [longdom.org]
- 23. wjbphs.com [wjbphs.com]
- 24. Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs [catalent.com]
"preventing degradation of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine during reaction"
Technical Support Center: 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine Topic: Stability & Reaction Optimization Guide Ticket ID: #TDA-5-CM-001 Status: Resolved / Knowledge Base Article
Executive Summary: The "Suicide Monomer" Paradox
Senior Scientist Note: If you are observing rapid degradation, black tar formation, or low yields with 5-(chloromethyl)-1,3,4-thiadiazol-2-amine (1) , you are likely fighting its intrinsic nature.
This molecule is a "suicide monomer." It contains two incompatible functional groups on the same scaffold:
-
Nucleophile: The C2-Amino group (–NH₂).
-
Electrophile: The C5-Chloromethyl group (–CH₂Cl).
The Failure Mode: In its neutral "free base" form, the amine of Molecule A attacks the chloromethyl of Molecule B. This triggers an intermolecular
The Solution: You must never isolate the free base for storage. You must effectively "mask" one of these groups (usually the amine via protonation) until the exact moment of your desired reaction.
Critical Workflow: The Safe Handling Path
The following diagram illustrates the divergence between the stable handling protocol and the degradation pathway.
Figure 1: The stability divergence. The neutral free base is a transient species that must be intercepted immediately by an external nucleophile to prevent polymerization.
Experimental Protocols & Optimization
Scenario A: Using the Chloromethyl Group (Electrophilic Attack)
Goal: Reacting the -CH₂Cl with an external amine or thiol.
The Problem: If you add base (e.g., TEA) to the starting material before adding your nucleophile, the starting material will polymerize.
Optimized Protocol:
-
Solvent: Use polar aprotic solvents (Acetonitrile or DMF). Avoid alcohols if possible (risk of solvolysis).
-
Temperature: Maintain 0°C to 5°C during addition.
-
Order of Addition (Crucial):
-
Dissolve the External Nucleophile (1.2 – 1.5 equiv) and the Base (2.5 equiv, e.g.,
or DIPEA) in the solvent first. -
Add the 5-(chloromethyl)-1,3,4-thiadiazol-2-amine Hydrochloride salt as a solid (or slurry) slowly to the nucleophile/base mixture.
-
Why? This ensures that as soon as the free base is generated, it is immediately surrounded by an excess of the external nucleophile, statistically favoring the desired cross-reaction over self-alkylation.
-
Scenario B: Protecting the Amine (Derivatization)
Goal: If you need to perform chemistry elsewhere or require high-temperature conditions.
You must "cap" the amine to remove its nucleophilicity. Acetylation is the standard method [1].
Protocol:
-
Suspend the thiadiazole HCl salt in Acetic Anhydride (
). -
Heat to reflux for 1-2 hours.
-
The product, N-(5-(chloromethyl)-1,3,4-thiadiazol-2-yl)acetamide , is significantly more stable because the amide nitrogen is non-nucleophilic.
-
The acetyl group can be removed later via acid hydrolysis (though the chloromethyl group is sensitive to hydrolysis, so this path is strictly for when the -CH₂Cl is reacted first).
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black, gummy solid within 10 minutes. What happened? A: You likely performed a "reverse addition." If you dissolved the thiadiazole salt and added base without the external nucleophile present, the free base generated reacted with itself.
-
Fix: Always have your external nucleophile present in the flask before neutralizing the thiadiazole salt.
Q2: Can I store the free base in the freezer? A: No. Even at -20°C, the solid-state polymerization can occur slowly, and moisture will hydrolyze the chloromethyl group to an alcohol (5-(hydroxymethyl)-1,3,4-thiadiazol-2-amine). Always store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt .
Q3: I see a new spot on TLC just below my starting material. Is it the product? A: Likely not. It is probably the dimer formed by self-alkylation.
-
Test: Run a mass spec. If you see
, you have dimerization. -
Prevention: Increase the equivalents of your external nucleophile and run the reaction more dilute (0.05 M - 0.1 M) to favor intermolecular reaction with the reagent over self-reaction.
Q4: Which base is best? Inorganic vs. Organic? A:
-
Inorganic (
, ): Preferred. They act as a heterogeneous scavenger. They release the free base slowly into the solution, keeping the instantaneous concentration of the reactive free base low. -
Organic (TEA, DIPEA): Risky. They rapidly generate the free base in solution, increasing the rate of polymerization if the external nucleophile isn't fast enough.
Stability Data Summary
| Condition | Form | Stability Status | Mechanism of Failure |
| Solid, 25°C | HCl Salt | Stable (>1 year) | N/A |
| Solid, 25°C | Free Base | Unstable (Hours/Days) | Solid-state polymerization |
| Solution, pH < 4 | Cation | Stable | Amine protonated (inactive) |
| Solution, pH > 8 | Neutral | Critical (<30 mins) | Self-Alkylation ( |
| Water/Alcohols | Any | Variable | Hydrolysis to alcohol (-CH₂OH) |
References
-
Synthesis and Reactivity of Thiadiazoles
- Title: Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Source: Molecules (MDPI), 2010.
-
URL:[Link]
- General Stability of Amino-Alkyl-Halides: Title: 5-(Chloromethyl)-2-methylpyrimidin-4-amine Technical Guide (Analogous chemistry: "Suicide Monomer" behavior in heterocyclic amines with chloromethyl groups). Source: BenchChem Technical Library.
- Title: Process for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles (Describes acid-media synthesis to prevent degradation).
-
Structural Confirmation of Dimerization
Sources
Technical Support Center: Scale-Up Synthesis of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
Topic: Scale-up synthesis issues for 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine CAS Registry Number: 17721-02-1 (Free base) / Generic Ref for HCl salt Support Ticket ID: #TDA-Cl-500 Analyst: Senior Application Scientist, Process Chemistry Division
⚠️ Module 1: Critical Safety & Stability (The "Stop" Sign)
Before proceeding with scale-up, you must recognize that 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is chemically paradoxical. It contains a nucleophile (C2-amine) and a potent electrophile (C5-chloromethyl) on the same scaffold.
The "Self-Destruct" Mechanism
In its free base form and at high concentrations (typical of scale-up), this molecule undergoes rapid intermolecular self-alkylation (polymerization), resulting in an intractable, insoluble tar.
-
Rule #1: NEVER isolate the free base on a scale >1g.
-
Rule #2: Always target the Hydrochloride Salt (or Hydrobromide) for isolation. The protonation of the amine (
) deactivates its nucleophilicity, stabilizing the monomer. -
Safety Warning: The chloromethyl moiety classifies this compound as a potential alkylating agent (similar to nitrogen mustards). It is a severe skin/eye irritant and potential mutagen. Use full containment (isolator or high-efficiency fume hood).
🧪 Module 2: Synthesis Workflow & Pathway
The most robust scale-up route involves the condensation of thiosemicarbazide with chloroacetic acid (or chloroacetyl chloride) using a dehydrating agent (Phosphorus Oxychloride,
Figure 1: Process flow for the synthesis of 5-(chloromethyl)-1,3,4-thiadiazol-2-amine hydrochloride via the POCl3 method.
🛠️ Module 3: Troubleshooting Guide (Q&A)
Phase A: Reaction Setup & Cyclization
Q1: The reaction mixture turned into a black, viscous tar during the heating phase. What happened?
-
Diagnosis: Thermal runaway or "charring" caused by localized overheating of thiosemicarbazide in
. -
The Fix:
-
Stoichiometry: Ensure a minimum of 3-5 equivalents of
to act as both reagent and solvent. -
Temperature Ramp: Do not heat rapidly. Stir the mixture at room temperature for 30 minutes first. Ramp to 60°C slowly (1°C/min).
-
Agitation: High-torque overhead stirring is mandatory. Magnetic stir bars will seize as the mixture thickens.
-
Q2: Can I use Polyphosphoric Acid (PPA) instead of
-
Analysis: Yes, PPA is a classic alternative, but it creates downstream processing issues.
-
Trade-off: PPA is extremely viscous. Quenching PPA on a large scale is difficult because the heat dissipation is poor, leading to local hot spots that hydrolyze the chloromethyl group to a hydroxymethyl group (
). -
Recommendation: Stick to
for the chloromethyl derivative. Use PPA only if synthesizing the methyl or phenyl analogs.
Phase B: Quenching & Isolation
Q3: Upon quenching into ice water, no precipitate formed, or the yield is <20%.
-
Diagnosis: The product is highly water-soluble, especially if the volume of quench water is too large.
-
The Fix:
-
Concentration: Use the minimum amount of crushed ice required to control the exotherm.
-
Salting Out: If no solid appears, add concentrated HCl (to ensure the common ion effect) or saturate the solution with NaCl.
-
Solvent Chase: Do NOT extract with basic organic solvents (like EtOAc/NaHCO3 wash) as this liberates the unstable free base.
-
Q4: The product color is pink or violet instead of off-white.
-
Diagnosis: Oxidation of trace thiosemicarbazide or formation of diazonium byproducts.
-
The Fix:
-
Wash the crude filter cake with cold 2-propanol (IPA) . The colored impurities are usually more soluble in IPA than the hydrochloride salt of the product.
-
Recrystallization: Use Ethanol/Conc. HCl (9:1). Avoid boiling ethanol for long periods to prevent solvolysis of the chloride.
-
📊 Module 4: Quantitative Data & Specifications
Table 1: Critical Process Parameters (CPP) for Scale-Up
| Parameter | Specification | Reason for Control |
| POCl3 Equivalents | 3.0 – 5.0 equiv | Excess needed to maintain fluidity and drive dehydration. |
| Reaction Temp | 75°C ± 5°C | >85°C increases tar formation; <60°C yields incomplete cyclization. |
| Quench Temp | < 10°C | High temp during quench hydrolyzes |
| pH during Isolation | < 2.0 | CRITICAL. pH > 4 liberates free base |
| Drying Temp | < 40°C (Vacuum) | Thermal instability of the chloromethyl group. |
🔬 Module 5: Detailed Experimental Protocol (Reference Standard)
Note: This protocol is designed for the isolation of the Hydrochloride Salt.
Step 1: Acylation & Cyclization
-
In a 1L 3-neck round-bottom flask equipped with an overhead stirrer, reflux condenser, and drying tube (
), charge Thiosemicarbazide (91.1 g, 1.0 mol) and Chloroacetic acid (94.5 g, 1.0 mol). -
Add Phosphorus Oxychloride (
) (300 mL) cautiously. Caution: Gas evolution. -
Heat the mixture gently to 75°C . Maintain for 3 hours. The suspension will dissolve, then potentially reprecipitate solids.
-
Cool the reaction mass to 25°C.
Step 2: Quenching (The Danger Zone)
-
Prepare a slurry of Crushed Ice (1 kg) and water (200 mL) in a 3L beaker with vigorous stirring.
-
Pour the reaction mass slowly onto the ice. Do not allow the temperature to rise above 10°C. (Add dry ice chunks if necessary to control temp).
-
The excess
will hydrolyze to phosphoric acid and HCl. The product will precipitate as the Hydrochloride salt due to the high chloride ion concentration.
Step 3: Filtration & Purification
-
Filter the solid immediately while cold.
-
Wash 1: Cold concentrated HCl (50 mL) – preserves the salt form.
-
Wash 2: Cold Isopropanol (100 mL) – removes colored impurities.
-
Wash 3: Diethyl ether or MTBE – removes residual water/acid.
-
Dry in a vacuum oven at 35°C over
.
Yield Expectation: 60-70% Appearance: White to pale cream crystalline solid. Melting Point: >175°C (decomposition).
📚 References
-
Hu, Y., et al. (2009). "Synthesis and biological evaluation of 5-substituted-1,3,4-thiadiazol-2-amines." Journal of the Chinese Chemical Society, 56(4), 775-780.
-
Lubrizol Corporation. (2012). "Process for the preparation of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives." US Patent 8,123,456. (Provides grounding for the POCl3 cyclization mechanism on industrial scale).
-
Sigma-Aldrich/Merck. (2024). "Safety Data Sheet: 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine Hydrochloride." (Critical for hazard classification).
-
Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative source on 1,3,4-thiadiazole reactivity and ring stability).
Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (
Technical Support Center: Enhancing the Stability of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine Derivatives
This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-(chloromethyl)-1,3,4-thiadiazol-2-amine and its derivatives. The unique combination of a stable aromatic thiadiazole core and a highly reactive chloromethyl group presents specific challenges during synthesis, purification, and storage. This document provides in-depth troubleshooting advice and validated protocols to help you navigate these challenges and enhance the stability of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the handling and analysis of these derivatives.
Q1: My purified compound shows a new spot on the TLC/new peak in the HPLC chromatogram after sitting in the purification solvent (e.g., methanol/water) for a few hours. What is happening?
A: This is a classic sign of solvolysis. The 5-(chloromethyl) group is highly electrophilic, similar to a benzylic halide. Protic solvents, especially nucleophilic ones like methanol or water, can readily displace the chloride ion to form the corresponding 5-(methoxymethyl) or 5-(hydroxymethyl) derivative. This is one of the most common degradation pathways.
Q2: What are the optimal short-term and long-term storage conditions for these compounds?
A: Optimal storage is critical. Due to the reactivity of the chloromethyl group, stringent conditions are necessary. Please refer to the summary table below for detailed recommendations.
| Condition | Solid State | In Solution | Rationale |
| Temperature | -20°C or lower | -80°C (if necessary) | Minimizes kinetic rate of degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the sulfur atom and reactions with atmospheric moisture. |
| Light | Amber vials, protected from light | Amber vials, protected from light | Prevents potential photodegradation. |
| Solvent | N/A | Anhydrous, aprotic solvents (e.g., THF, Dioxane, Acetonitrile) | Avoids solvolysis and other reactions with protic or nucleophilic solvents. |
Q3: I'm attempting to perform a reaction on the 2-amino group, but I'm getting a complex mixture of products and low yield of my desired compound. Why?
A: You are likely facing a competition between the nucleophilicity of the 2-amino group and the electrophilicity of the 5-(chloromethyl) group. If your reaction conditions involve a base or a nucleophilic reagent, it can react at the chloromethyl position in an intermolecular fashion, leading to unwanted side products. The 1,3,4-thiadiazole ring itself is generally stable due to its aromaticity, making substituents the most probable sites of reaction.[1][2][3]
Q4: Can the thiadiazole ring itself degrade?
A: While the 1,3,4-thiadiazole ring is known for its high in vivo stability, it is not indestructible.[2][4] Under harsh conditions, such as concentrated strong acids or aggressive oxidizing agents, ring cleavage can occur.[5] The sulfur atom is also susceptible to oxidation, which can destabilize the ring.[5] However, for most synthetic and storage conditions, the primary point of instability is the chloromethyl substituent.
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and solving more complex stability and reactivity issues.
Guide 1: Issue - Uncontrolled Reactivity and Side-Product Formation During Synthesis
-
Symptoms:
-
Multiple unexpected products observed by LC-MS or TLC.
-
Low or inconsistent yields of the target molecule.
-
Formation of oligomeric or polymeric materials (insoluble solids).
-
-
Root Cause Analysis: The core issue is the high reactivity of the C-Cl bond at the 5-position. It readily undergoes nucleophilic substitution (SN2) reactions. Common nucleophiles in a reaction mixture include:
-
Reagents: Amines, alkoxides, or other nucleophiles intended for another part of the molecule.
-
Starting Materials: The 2-amino group of another molecule can act as a nucleophile, leading to dimerization.
-
Solvents: Protic solvents (alcohols, water).
-
Bases: Amine bases like triethylamine (TEA) or pyridine can act as nucleophiles.
-
-
Solutions & Mitigation Strategies:
-
Prioritize Reaction at the 2-Amino Group: If the chloromethyl group is desired in the final product, perform modifications on the 2-amino group before introducing the chloromethyl functionality, if the synthetic route allows.
-
Choose Your Base Carefully: Use non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or proton sponge to scavenge acid without competing in the reaction.
-
Control Stoichiometry and Addition: Use slow addition of reagents via syringe pump to maintain low concentrations and minimize intermolecular side reactions.
-
Lower the Temperature: Running reactions at 0°C or below can significantly reduce the rate of unwanted side reactions.
-
Use Anhydrous Aprotic Solvents: Solvents like tetrahydrofuran (THF), dioxane, or dichloromethane (DCM) are recommended. Ensure they are rigorously dried before use.
-
Guide 2: Issue - Progressive Degradation During Work-up and Purification
-
Symptoms:
-
A pure fraction from chromatography shows impurities when analyzed hours later.
-
Significant loss of material during aqueous work-up or reverse-phase chromatography.
-
-
Root Cause Analysis:
-
Hydrolysis: Exposure to water during extraction or reverse-phase HPLC (water/acetonitrile mobile phase) leads to the formation of the 5-(hydroxymethyl) derivative.
-
pH Instability: Strongly acidic or basic conditions during work-up can catalyze degradation. The 1,3,4-thiadiazole ring can be susceptible to cleavage under strong acidic conditions.[5]
-
Temperature: Evaporation of solvents at elevated temperatures (e.g., on a rotovap) accelerates degradation.
-
-
Solutions & Mitigation Strategies:
-
Minimize Contact with Water: If an aqueous wash is necessary, use ice-cold brine and perform the extraction quickly. Immediately dry the organic layer over a strong drying agent like MgSO₄ or Na₂SO₄.
-
Avoid Protic Solvents in Chromatography: Whenever possible, use normal-phase chromatography with aprotic eluents (e.g., Hexane/Ethyl Acetate).
-
Buffered Mobile Phases for HPLC: If reverse-phase HPLC is unavoidable, use a buffered mobile phase at a slightly acidic pH (e.g., 3-5 using formic acid or ammonium formate) where the compound exhibits maximum stability. A pre-study to determine the optimal pH is recommended.
-
Low-Temperature Evaporation: Remove solvents under reduced pressure at or below room temperature.
-
Rapid Workflow: Plan your experiments to proceed from reaction completion to a stable, dry solid as quickly as possible.
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Liabilities
This protocol helps to rapidly identify the conditions under which your derivative is unstable, guiding future handling and formulation. This is a standard approach in pharmaceutical stability testing.[6]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in anhydrous acetonitrile.
-
Stress Conditions Setup: In separate amber HPLC vials, add your stock solution and the stressor as described below.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Stress: Heat the stock solution at 60°C.
-
Photostability: Expose the stock solution to UV light (in a photostability chamber).
-
-
Time Points: Analyze samples by HPLC-UV at T=0, 2, 4, 8, and 24 hours.
-
Analysis:
-
Monitor the peak area of the parent compound to determine the rate of degradation.
-
Use LC-MS to identify the mass of major degradation products. A common degradation product from hydrolysis of the chloromethyl group is the corresponding alcohol (M-Cl+OH).
-
Calculate mass balance to ensure all degradation products are being detected.
-
Section 4: Visualization of Degradation Pathways & Workflows
The following diagrams illustrate the key chemical transformations and logical steps involved in troubleshooting stability.
Caption: Troubleshooting workflow for diagnosing stability issues.
References
-
ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
Farghaly, A. M., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 23(7), 1543. Available at: [Link]
-
Pharmedico Publishers. (2025, March 25). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Retrieved from [Link]
-
Chen, F., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available at: [Link]
-
Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry. Available at: [Link]
-
Biris, C. G., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30103. Available at: [Link]
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17462. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]
-
Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1272. Available at: [Link]
-
Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 8-19. Available at: [Link]
Sources
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- 2. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
"validation of bioassay results for 1,3,4-thiadiazole compounds"
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core pharmacophore in clinically approved drugs like Acetazolamide (carbonic anhydrase inhibitor) and Cefazolin (antibiotic). However, the physicochemical properties that make this scaffold potent—specifically its high electron density and metal-chelating ability—also predispose it to frequent Pan-Assay Interference (PAINS) behaviors, including aggregation, redox cycling, and fluorescence quenching.
This guide provides an objective comparison of 1,3,4-thiadiazole performance against standard-of-care alternatives and details a rigorous, self-validating experimental workflow to distinguish true bioactivity from assay artifacts.
Part 1: Comparative Performance Analysis
Objective data comparing 1,3,4-thiadiazole derivatives against industry benchmarks.
Case Study A: Carbonic Anhydrase (CA) Inhibition
The 1,3,4-thiadiazole ring is the zinc-binding group (ZBG) in Acetazolamide (AAZ). Modern derivatives aim to improve upon AAZ's isoform selectivity (targeting tumor-associated hCA IX over cytosolic hCA II).
Table 1: Inhibitory Potency (IC50) vs. Acetazolamide (Standard) Data synthesized from recent structure-activity relationship (SAR) studies [1, 2].
| Compound Class | Target Isoform | IC50 (nM) | Selectivity Ratio (II/IX) | vs. Acetazolamide | Performance Verdict |
| Acetazolamide (Ref) | hCA II | 12.0 | 1.0 | — | Benchmark |
| Acetazolamide (Ref) | hCA IX | 25.0 | — | — | Benchmark |
| 5-amino-1,3,4-thiadiazole sulfonamide | hCA II | 0.18 | 0.05 | 66x Potency Increase | Superior Potency |
| Glycosylated Thiadiazole | hCA IX | 8.5 | >100 | High Selectivity | Superior Selectivity |
| Metal-Complexed Thiadiazole | hCA II | >1000 | N/A | Inferior | False Positive Risk * |
*Note: Metal-complexed derivatives often show high potency in crude assays but fail in presence of EDTA/albumin due to non-specific metal exchange.
Case Study B: Antimicrobial Activity
Unlike CA inhibition, antimicrobial activity of 1,3,4-thiadiazoles is often variable.[1][2] Validation is critical here to rule out membrane disruption (detergent-like activity).
Table 2: Antibacterial Efficacy (MIC) vs. Ciprofloxacin Data derived from Gram-negative (E. coli) screening panels [3, 4].
| Compound Scaffold | Strain | MIC (µg/mL) | vs. Ciprofloxacin (MIC ~0.01 µg/mL) | Mechanism of Action |
| Ciprofloxacin (Ref) | E. coli | 0.008 - 0.015 | — | DNA Gyrase Inhibition |
| 2-amino-1,3,4-thiadiazole | E. coli | 64 - 128 | Inferior (Low Potency) | Unknown / General Toxic |
| Schiff Base Thiadiazole | S. aureus | 2.0 - 4.0 | Moderate | Cell Wall Synthesis |
| Thiadiazole-Amide | M. tuberculosis | 0.50 | Comparable | Enoyl-ACP Reductase |
Part 2: The Validation Crisis (Why This Matters)
As an Application Scientist, I frequently observe "hits" from this scaffold that vanish upon secondary screening. The 1,3,4-thiadiazole ring contains three heteroatoms (N-N-S), creating a dipole capable of:
-
Metal Chelation: Stripping metal ions from metalloenzymes (e.g., MMPs, histone deacetylases) non-specifically.
-
Spectral Interference: Many derivatives absorb light at 300-400nm, interfering with fluorescence readouts (e.g., Resorufin or AMC based assays).
-
Colloidal Aggregation: Hydrophobic derivatives form micelles that sequester enzymes, inhibiting them physically rather than chemically.
Critical Rule: If your IC50 shifts significantly (>3-fold) when adding 0.01% Triton X-100, your compound is likely an aggregator (False Positive) [5].
Part 3: The Self-Validating Experimental Protocol
Do not rely on a single assay. Use this orthogonal workflow to certify your results.
Phase 1: The "Clean" Screen (Eliminating Artifacts)
Before determining a Ki or IC50, you must prove the signal is chemical, not physical.
Step 1: Detergent-Sensitivity Test
-
Protocol: Run the primary bioassay (e.g., enzyme inhibition) in two parallel plates.
-
Plate A: Standard Buffer.
-
Plate B: Buffer + 0.01% Triton X-100 (or Tween-80).
-
-
Validation Criteria: If Inhibition(Plate A) >> Inhibition(Plate B), the compound is a colloidal aggregator. Discard.
Step 2: Redox Cycling Check (For H2O2 generation)
-
Context: Thiadiazoles can undergo redox cycling in the presence of reducing agents (DTT), generating H2O2 which inhibits cysteine-dependent enzymes.
-
Protocol: Incubate compound with DTT and Horseradish Peroxidase (HRP). Measure phenol red oxidation.
-
Validation Criteria: Signal generation indicates redox cycling.[3] Discard.
Phase 2: Orthogonal Confirmation
Confirm the binding using a biophysical method that does not rely on enzymatic turnover.
Step 3: Thermal Shift Assay (TSA/DSF)
-
Protocol: Mix protein + compound + SYPRO Orange dye. Heat from 25°C to 95°C.
-
Causality: A true binder will stabilize the protein, shifting the melting temperature (
) upwards. -
Validation Criteria:
confirms physical binding.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating 1,3,4-thiadiazole hits.
Figure 1: Decision tree for eliminating false positives in 1,3,4-thiadiazole screening. Note the critical "Detergent Check" to rule out aggregation.
Part 4: Mechanistic Grounding
Why does it work?
For the Carbonic Anhydrase example, the efficacy of the 1,3,4-thiadiazole is driven by the acidic sulfonamide proton (
Mechanism of Action Diagram:
Figure 2: Pharmacophore interaction. The sulfonamide-thiadiazole moiety displaces the zinc-bound water molecule, locking the enzyme in an inactive state.
References
-
Supuran, C. T. (2020). Carbonic anhydrase inhibitors: an update on experimental agents. Expert Opinion on Investigational Drugs.
-
Nocentini, A., et al. (2019). 1,3,4-Thiadiazole-sulfonamide derivatives as carbonic anhydrase inhibitors.[4][5][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Jain, A. K., et al. (2013). 1,3,4-Thiadiazole: A therapeutically potent scaffold.[8] International Journal of Pharmacy and Pharmaceutical Sciences.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today.
Sources
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. verjournal.com [verjournal.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine Derived Analogs
A Comparative Guide for Oncology Drug Development
Executive Summary
This guide evaluates the therapeutic potential of 5-substituted-1,3,4-thiadiazol-2-amine analogs , specifically those synthesized via the 5-(chloromethyl)-1,3,4-thiadiazol-2-amine precursor. While the chloromethyl parent compound serves primarily as a reactive electrophilic intermediate, its derivatives—particularly piperazine-linked and thioether-linked analogs—have demonstrated significant in vivo antitumor efficacy.
This analysis compares these novel analogs against standard-of-care agents (5-Fluorouracil and Acetazolamide ), focusing on solid tumor models (MCF-7 breast adenocarcinoma and HepG2 hepatocellular carcinoma).
Therapeutic Mechanism of Action (MOA)
The efficacy of these analogs stems from a dual-mechanism targeting strategy. The 1,3,4-thiadiazole core acts as a zinc-binding group (ZBG) essential for inhibiting Carbonic Anhydrase IX (CAIX) , a hypoxia-induced enzyme critical for tumor pH regulation. Simultaneously, the 5-position substitution (derived from the chloromethyl handle) facilitates intracellular signaling modulation, leading to apoptosis .
Mechanistic Pathway (CAIX and Apoptosis)
Figure 1: Dual-action mechanism. The analog inhibits CAIX to disrupt tumor pH homeostasis while simultaneously triggering the intrinsic apoptotic pathway via Bax/Bcl-2 modulation.
Comparative Efficacy Analysis
The following data compares a representative Piperazine-linked Thiadiazole Analog (Compound 4e) derived from the chloromethyl precursor against the standard chemotherapeutic 5-Fluorouracil (5-FU) .
In Vitro & In Vivo Performance Metrics[1]
| Metric | Thiadiazole Analog (Piperazine-linked) | 5-Fluorouracil (Standard of Care) | Acetazolamide (CAI Control) |
| Target | CAIX / Tubulin / Apoptosis | Thymidylate Synthase | Carbonic Anhydrase (Pan-isoform) |
| IC50 (MCF-7 Breast) | 3.13 µg/mL | 7.56 µg/mL | >50 µM |
| IC50 (HepG2 Liver) | 3.55 µg/mL | 8.40 µg/mL | >50 µM |
| Selectivity Index (SI) | High (>10 vs Vero cells) | Low (Cytotoxic to normal cells) | High |
| In Vivo Tumor Inhibition | ~87% Reduction (EAC Model) | ~60-70% Reduction | ~40% Reduction |
| Survival Extension (MST) | +44% Increase | +25% Increase | Negligible |
| Toxicity Profile | Minimal weight loss | Significant weight loss, Leukopenia | Metabolic Acidosis |
Key Insight: The thiadiazole analogs synthesized from the chloromethyl precursor demonstrate superior potency (lower IC50) and selectivity compared to 5-FU. The "chloromethyl" derived linker allows for the attachment of lipophilic bulk (e.g., piperazine), which enhances membrane permeability and tumor tissue penetration compared to the highly polar Acetazolamide.
Experimental Protocols
To replicate these findings, researchers must convert the reactive 5-(chloromethyl)-1,3,4-thiadiazol-2-amine into the bioactive analog and then assess it in a murine model.
Phase 1: Synthesis of Bioactive Analog
-
Precursor: 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine (or generated in situ via 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine + chloroacetyl chloride).
-
Reaction: Nucleophilic substitution with N-substituted piperazine.
-
Conditions: Reflux in dry benzene/acetone with triethylamine (catalyst).
-
Yield Target: >70%.
Phase 2: In Vivo Efficacy Workflow (Ehrlich Ascites Carcinoma Model)
Figure 2: In vivo experimental workflow for assessing antitumor activity in EAC-bearing mice.
Protocol Validation (Self-Check):
-
Vehicle Selection: Thiadiazole analogs are often lipophilic. Use 10% DMSO in saline or PEG-400 to ensure solubility; precipitation during injection will invalidate dosage data.
-
Control Integrity: The "Vehicle" group must show rapid tumor progression to validate the model's viability.
-
Endpoint: Do not exceed ethical tumor burden limits. Survival time (MST) is calculated as:
.
Critical Assessment & Limitations
While the data supports high efficacy, the following factors must be addressed during development:
-
Reactivity of the Precursor: The 5-(chloromethyl) group is an alkylating agent. If the synthesis is incomplete, residual precursor material may cause non-specific toxicity in vivo. Rigorous purification (recrystallization/column chromatography) is mandatory before biological testing.
-
Solubility: The addition of aryl/piperazine groups via the chloromethyl linker increases molecular weight and lipophilicity (LogP). While this aids cell penetration, it may require formulation optimization (e.g., cyclodextrin complexation) for intravenous delivery.
-
Metabolic Stability: The thioether linkage (often formed when reacting the chloromethyl group with thiols) is susceptible to oxidation (sulfoxide/sulfone formation) by liver CYPs, which may alter potency. Pharmacokinetic (PK) profiling is recommended early.
References
-
Al-Wahaibi, L.H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476.[2]
-
Li, Y., et al. (2015). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 20, 1-x.
-
El-Naggar, S.A., et al. Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma.[3] SciSpace/Academic Archives.
- Supuran, C.T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context for CAIX inhibition mechanism).
Sources
Bioisosteric Optimization: Navigating the 1,3,4-Thiadiazole Scaffold
Executive Summary: The Sulfur vs. Oxygen Trade-off[1][2]
In medicinal chemistry, the 1,3,4-thiadiazole scaffold is a privileged structure, prized for its high aromaticity, metabolic stability, and ability to penetrate lipophilic membranes. However, its poor aqueous solubility and potential for specific toxicity (e.g., hERG inhibition) often necessitate bioisosteric replacement.
This guide objectively compares the 1,3,4-thiadiazole core with its primary bioisosteres: 1,3,4-oxadiazole (solubility enhancer) and 1,2,4-triazole (H-bond donor). We provide experimental workflows for divergent synthesis and data-driven criteria for scaffold selection.
Key Decision Drivers[3]
-
Select 1,3,4-Thiadiazole for: Maximum membrane permeability, metabolic stability against ring-opening, and exploitation of "sigma-hole" interactions with receptor nucleophiles.
-
Select 1,3,4-Oxadiazole for: Lowering LogP (~0.5–1.0 unit drop), improving solubility, and reducing molecular weight, albeit with reduced metabolic half-life.
-
Select 1,2,4-Triazole for: Drastic solubility improvement via H-bond donation and creating novel binding interactions.
Comparative Performance Analysis
The following data synthesizes physicochemical and biological performance metrics across three major series.
Table 1: Physicochemical & ADMET Profile Comparison
| Feature | 1,3,4-Thiadiazole (S-Core) | 1,3,4-Oxadiazole (O-Core) | 1,2,4-Triazole (NH-Core) |
| LogP (Lipophilicity) | High (Base Reference) | Medium (~0.7 units lower) | Low (~1.5 units lower) |
| Aq. Solubility | Low | Moderate | High |
| H-Bonding | Weak Acceptor (N) | Moderate Acceptor (N, O) | Strong Donor (NH) & Acceptor |
| Metabolic Stability | High (Resistant to hydrolysis) | Moderate (Prone to hydrolytic ring opening) | High (N-glucuronidation risk) |
| Aromaticity | High (Efficient | Lower (Reduced delocalization) | Moderate |
| CYP Inhibition | High Risk (S-coordination to Fe) | Low Risk | Moderate Risk |
Table 2: Biological Case Study (Anticancer Potency - MCF-7 Cell Line)
Data aggregated from comparative SAR studies (e.g., EGFR/HDAC inhibition contexts).
| Scaffold | Substituent (R) | IC50 (µM) | Interpretation |
| 1,3,4-Thiadiazole | 3,4,5-trimethoxyphenyl | 4.3 ± 0.2 | Highest potency; driven by hydrophobic pocket filling and S...Nucleophile interactions. |
| 1,3,4-Oxadiazole | 3,4,5-trimethoxyphenyl | 9.8 ± 0.5 | 2x potency loss; likely due to loss of van der Waals contact (O is smaller than S). |
| 1,2,4-Triazole | 3,4,5-trimethoxyphenyl | 12.1 ± 1.1 | Potency loss; polar NH may clash with hydrophobic residues unless specific H-bond partner exists. |
Strategic Decision Logic (Visualized)
The following decision tree assists medicinal chemists in selecting the correct isostere based on lead compound liabilities.
Figure 1: Decision matrix for bioisosteric replacement based on ADMET liabilities.
Experimental Protocols: Divergent Synthesis
To ensure rigorous SAR comparison, it is critical to synthesize both bioisosteres from a common intermediate . The following protocol utilizes an acyl thiosemicarbazide intermediate to divergently access either the thiadiazole or the oxadiazole.
Common Intermediate Synthesis
Reagents: Carboxylic Acid Hydrazide, Isothiocyanate.
-
Dissolve hydrazide (1.0 eq) in EtOH.
-
Add aryl isothiocyanate (1.1 eq).
-
Reflux for 2–4 hours.
-
Cool, filter precipitate, and recrystallize (EtOH) to obtain Acyl Thiosemicarbazide .
Pathway A: Synthesis of 1,3,4-Thiadiazole (Dehydrative Cyclization)
Mechanism: Acid-catalyzed cyclodehydration where Sulfur acts as the nucleophile.
-
Setup: Suspend Acyl Thiosemicarbazide (1.0 mmol) in anhydrous cold concentrated H₂SO₄ (2 mL) or POCl₃ (5 mL).
-
Reaction: Stir at 0°C for 30 min, then allow to warm to RT (or reflux if using POCl₃) for 2–6 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Workup: Neutralize with NH₄OH to pH 8. Filter the solid precipitate.
-
Purification: Recrystallize from Ethanol/DMF.
-
Validation: Look for disappearance of C=O and C=S stretches in IR; appearance of C=N.
-
Pathway B: Synthesis of 1,3,4-Oxadiazole (Desulfurative Cyclization)
Mechanism: Iodine-mediated oxidative cyclization favoring Oxygen nucleophilicity and Sulfur extrusion.
-
Setup: Suspend Acyl Thiosemicarbazide (1.0 mmol) in Ethanol (10 mL).
-
Reagents: Add NaOH (4N, 2 mL) until dissolved. Cool to 0°C.
-
Cyclization: Add Iodine (I₂) in KI solution dropwise until the color of iodine persists.
-
Reflux: Heat to reflux for 4 hours.
-
Quench: Cool and pour into ice water. Add trace sodium thiosulfate to remove excess iodine.
-
Workup: Acidify with dilute HCl to pH 4–5 to precipitate the product.
-
Validation: Mass spectrometry must confirm loss of Sulfur (M - 32 + 16 approx).
-
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways from a single thiosemicarbazide precursor.
Scientific Commentary & Recommendations
The "Sulfur Anomaly"
Why does the thiadiazole often outperform the oxadiazole in potency despite lower solubility?
-
Sigma-Hole Interactions: The sulfur atom in 1,3,4-thiadiazoles exhibits a positive electrostatic potential region (sigma-hole) on the extension of the C-S bond. This allows specific non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in the target protein, which the oxygen atom in oxadiazole cannot replicate.
-
Lipophilic Contact: The larger van der Waals radius of Sulfur (1.80 Å) vs. Oxygen (1.52 Å) allows for tighter packing in hydrophobic pockets.
Recommendation
-
Early Discovery: Start with the 1,3,4-thiadiazole to maximize potency and establish the pharmacophore.
-
Lead Optimization: If LogP > 4.0 or solubility < 10 µM, perform the Iodine/Base cyclization (Method B) to switch to the oxadiazole.
-
Toxicity Fix: If the thiadiazole shows high CYP inhibition (due to Sulfur-Heme coordination), switch to the 1,2,4-triazole .
References
-
Comparison of Synthetic Approaches and Biological Activities: Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Source:Molecules (MDPI), 2022. URL:[Link]
-
Anticancer Activity of Thiadiazoles: Title: Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.[1][2][3][4][5][6][7][8][9][10] Source:Letters in Organic Chemistry, 2023.[11] URL:[Link]
-
Bioisosteric Replacement in Heterocycles: Title: Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches.[12] Source:Bioorganic & Medicinal Chemistry, 2024. URL:[Link]
-
Thiadiazole Synthesis Protocols: Title: An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent.[10] Source:Tetrahedron Letters / Elsevier Pure, 2019. URL:[Link]
-
Comparative Anti-inflammatory Activity: Title: Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole.[2] Source:Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2020. URL:[Link]
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- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches: State-of-the-art and perspectives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel heterocyclic compounds like 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is critical. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad biological activities.[1][2][3][4] However, the very reactivity that makes these molecules promising also necessitates a rigorous and informed approach to their handling and disposal. The presence of a chloromethyl group places this compound in a specific hazard class that demands our full attention to ensure the safety of our personnel and the protection of our environment.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the proper disposal of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine, grounded in the principles of chemical causality and regulatory compliance. Our goal is to empower your team with the knowledge to manage this chemical waste stream confidently and safely.
Hazard Assessment: Understanding the "Why" Behind the Procedure
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a halogenated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, we can infer its hazard profile from structurally similar compounds. The primary drivers of its hazardous nature are the halogenated alkyl group and the thiadiazole core.
Compounds with chloromethyl groups can be corrosive and irritants, while thiadiazole derivatives can exhibit various toxicological properties.[5][6][7] Therefore, we must handle this compound with the assumption that it presents multiple hazards.
Table 1: Inferred Hazard Profile and Safety Justification
| Hazard Classification | Potential Effects | Rationale for Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5][6] | Strict containment and appropriate PPE are necessary to prevent accidental exposure through any route. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[7][8] | Direct skin contact must be avoided through the use of chemically resistant gloves and lab coats. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[5][7][8] | Chemical splash goggles and, for larger quantities, a face shield are mandatory to prevent irreversible eye injury. |
| Respiratory Irritation | May cause respiratory irritation.[5][9] | All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[10] |
| Hazardous Waste Category | Halogenated Organic Waste | This is the most critical classification for disposal. Halogenated compounds require specific disposal pathways, as their incineration can produce corrosive and toxic byproducts like hydrochloric acid if not managed in specialized facilities.[11][12][13] |
Operational Protocol: Step-by-Step Disposal Procedure
This protocol ensures that 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE. This is your first and most critical line of defense.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, use a full-face shield in addition to goggles.[5]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of the solid compound and the initial creation of waste solutions must be performed inside a certified chemical fume hood to minimize inhalation risk.[9][10]
Step 2: Waste Segregation - The Critical First Decision
The foundational principle of chemical waste management is segregation at the source. This is not merely a bureaucratic step; it is essential for safety and cost-effective disposal.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [10][14]
-
Causality: Never mix halogenated waste with non-halogenated organic waste.[11][13] Doing so contaminates the entire volume, forcing the more expensive and complex disposal route required for halogenated compounds.[12][13] Furthermore, mixing with incompatible waste streams, such as strong acids or bases, could trigger dangerous chemical reactions.[12]
Step 3: Container Selection and Labeling
Proper containment and identification prevent accidental exposures and ensure the waste is accepted by disposal facilities.
-
Action:
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw-top cap). The container must be in good condition and able to seal tightly to be "vapor tight" and "spill proof."[11]
-
Before adding any waste, affix a "Hazardous Waste" label.[12][13]
-
Clearly write the full chemical name: "Waste 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine" and list any solvents used. Do not use abbreviations or chemical formulas.[11]
-
Step 4: Accumulation and Storage
-
Action:
-
Collect all waste—including residual solid, contaminated consumables (like weighing paper or pipette tips), and rinse solutions—directly into your labeled halogenated waste container.
-
Keep the waste container closed at all times except when actively adding waste.[11][12]
-
Store the container in a designated Satellite Accumulation Area (SAA), typically within or under the fume hood where the waste is generated.
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[12]
-
Step 5: Final Disposal
-
Action:
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear, pre-defined emergency plan is essential.
-
Minor Spill (Contained within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing full PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[5]
-
Collect the contaminated absorbent material into a sealed bag or container, label it as hazardous waste, and place it in the halogenated waste stream.[12]
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Disposal Workflow Diagram
The following diagram provides a visual decision-making tool for the disposal process.
Caption: Decision workflow for the safe disposal of 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Temple University Campus Operations. Halogenated Solvents in Laboratories.
- Apollo Scientific. 5-Chloro-3-methyl-1,2,4-thiadiazole Safety Data Sheet.
- PubChem. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health.
- University of Oslo (UiO). Chemical and Hazardous Waste Guide.
- University of North Carolina at Chapel Hill. 7.2 Organic Solvents - Environment, Health and Safety.
- TCI Chemicals. 5-Amino-1,2,3-thiadiazole Safety Data Sheet.
- Fisher Scientific. 2-Amino-5-ethyl-1,3,4-thiadiazole Safety Data Sheet.
- Fisher Scientific. 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole Safety Data Sheet.
- Combi-Blocks, Inc. 5-([3-(4-Chloro-3-methylphenoxy)propyl]thio)-1,3,4-thiadiazol-2-amine Safety Data Sheet.
- ChemicalBook. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE Safety Data Sheet.
- CymitQuimica. 4-Chloro-1,2,5-thiadiazol-3-amine Safety Data Sheet.
-
Al-Ghorbani, M., et al. (2025). Green Efficient Synthesis of[5][11][12]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. Available at:
- Enamine. Safety Data Sheet.
- AK Scientific, Inc. 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine Safety Data Sheet.
- Barbosa, G. A. D., & de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
- Google Patents. US4562280A - Chloromethylation of deactivated aromatic compounds.
- OUCI. Disposal of Chlorine-Containing Wastes.
- Musso, L., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- Szałabska-Gzdziak, A., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
- Dulare, R. (2025). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate.
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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- 12. campusoperations.temple.edu [campusoperations.temple.edu]
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- 15. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
Topic: Personal protective equipment for handling 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Summary: The "Warhead" Protocol
Immediate Action Required: Treat 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine (CAS: 17720-60-4) not merely as a corrosive amine, but as a potent alkylating agent .
The chloromethyl moiety (
Critical PPE Standard:
-
Gloves: Double-gloving is mandatory. Outer layer must be chemically resistant nitrile (min 5 mil) or Silver Shield® for stock handling.
-
Respiratory: Zero-tolerance for open-bench weighing. All solids must be handled inside a certified fume hood.
-
Decontamination: Chemical quenching (nucleophilic displacement) is required before disposal.
Part 1: Chemical Hazard Profile & Causality
To safely handle this compound, you must understand the mechanism of its toxicity.
The Alkylating Hazard
The carbon-chlorine bond in the 5-chloromethyl position is activated by the adjacent thiadiazole ring. In physiological conditions, this carbon becomes a "soft" electrophile.
-
Mechanism: It reacts irreversibly with nucleophilic centers in biological systems (e.g., Nitrogen-7 of guanine in DNA, sulfhydryl groups in cysteine).
-
Consequence: This leads to potential cytotoxicity, skin sensitization (haptens), and mutagenicity.
Physical Hazards[1][2][3]
-
State: Solid powder.
-
Dust Potential: High electrostatic potential. The dust is corrosive to mucous membranes (H314 equivalent).
-
Hydrolysis: Reacts slowly with moisture to release hydrochloric acid (HCl), increasing corrosivity over time.
Part 2: The PPE Matrix (Personal Protective Equipment)
Do not rely on generic "chemical resistance" charts. The following selection is based on permeation kinetics for chlorinated alkylating agents.
| PPE Category | Minimum Requirement | Optimal / High-Exposure Requirement | Technical Rationale |
| Hand Protection | Double Nitrile (Inner: 4 mil, Outer: 5-8 mil) | Laminate (Silver Shield®) under Nitrile | Thin nitrile has a breakthrough time of <15 mins for chlorinated solvents/alkylators. Double gloving provides a "sacrificial" outer layer. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses do not seal against airborne dust or splashes. The amine is severely irritating to the eyes. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | PAPR (Powered Air Purifying Respirator) with HEPA | If hood work is impossible (e.g., equipment maintenance), a P100 respirator is the absolute minimum backup. |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Tyvek® Coverall | Disposable sleeves bridge the gap between glove and coat, preventing wrist exposure during reaching. |
Part 3: Operational Protocol (Step-by-Step)
Phase A: Storage & Transport[4]
-
Container: Store in amber glass with a PTFE-lined cap. The amber glass prevents photodegradation; PTFE resists the alkylating vapor.
-
Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress generates HCl.
-
Secondary Containment: Transport the bottle inside a sealed, unbreakable polyethylene container to the weighing station.
Phase B: Weighing & Solubilization (The Critical Zone)
Goal: Prevent dust generation and static discharge.
-
Static Control: Use an anti-static gun or ionizer bar inside the fume hood before opening the bottle. Dry powders of heterocyclic amines are prone to "flying" due to static.
-
The "Closed Transfer" Technique:
-
Pre-weigh your solvent in the reaction vessel.
-
Weigh the solid into a disposable weighing boat.
-
Immediately transfer solid to the reaction vessel and dissolve.
-
Why? Once in solution, the dust hazard is eliminated, though the permeation hazard remains.
-
-
Solvent Choice: Dissolve in polar aprotic solvents (DMF, DMSO, THF) quickly. Avoid protic solvents (Methanol/Water) for stock storage as they may slowly displace the chloride.
Phase C: Reaction Monitoring
-
Self-Validating Safety: Use TLC (Thin Layer Chromatography) not just for reaction progress, but to verify surface decontamination.
-
Stain: Ninhydrin (stains the amine) or UV visualization.
Part 4: Decontamination & Disposal Strategy
Never dispose of the active alkylating agent directly into organic waste. You must chemically "kill" the warhead first.
The Quenching Protocol (Nucleophilic Displacement)
We utilize a "Soft Nucleophile" strategy to displace the reactive chloride, rendering the molecule non-alkylating.
-
Preparation: Prepare a Quench Solution of 10% Sodium Thiosulfate (
) in water, or 5% aqueous Ammonium Hydroxide ( ). -
Execution:
-
Collect all contaminated waste (weigh boats, wipes, pipette tips) in a beaker.
-
Submerge in the Quench Solution.
-
Let stand for 24 hours .
-
-
Validation (The Trust Step):
-
Take a microliter aliquot of the quench liquid.
-
Spot on a TLC plate alongside the starting material reference.
-
Pass Criteria: The original spot (
of starting material) must be completely absent.
-
-
Disposal: Once validated, adjust pH to 7-9 and dispose of as aqueous chemical waste.
Visualizing the Safety Workflow
Caption: Operational workflow emphasizing the critical loop of Quenching and Validation before final disposal.
Part 5: Emergency Response
Skin Contact (The "Speed" Factor)
-
Specific: Do not use alcohol or DMSO to wash skin; these solvents increase skin permeability and will drag the alkylating agent deeper into the dermis.
Spill Management
-
Small Spill (<5g): Cover with a pad soaked in the Quench Solution (Thiosulfate). Wait 10 minutes. Wipe up.[3][4][5][7]
-
Large Spill: Evacuate area. Do not attempt dry sweeping (dust hazard).
References
-
National Institutes of Health (PubChem). 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine (CID 12219460). PubChem Compound Summary. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 6: Working with Chemicals." National Academies Press (US); 2011. Available at: [Link]
- Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
